Razuprotafib

Catalog No.
S541102
CAS No.
1008510-37-9
M.F
C26H26N4O6S3
M. Wt
586.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Razuprotafib

CAS Number

1008510-37-9

Product Name

Razuprotafib

IUPAC Name

[4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid

Molecular Formula

C26H26N4O6S3

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t20-,21-/m0/s1

InChI Key

KWJDHELCGJFUHW-SFTDATJTSA-N

SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4

solubility

Soluble in DMSO

Synonyms

Razuprotafib

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4

The exact mass of the compound Razuprotafib is 586.1014 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Razuprotafib VE-PTP inhibition mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The mechanism of Razuprotafib can be visualized as a signaling pathway where inhibition of VE-PTP activates stabilizing processes in the endothelium. The following diagram illustrates the core molecular interactions:

g This compound inhibits VE-PTP to activate Tie2 and stabilize endothelium This compound This compound VEPTP VE-PTP This compound->VEPTP Inhibits Tie2 Tie2 (Inactive) VEPTP->Tie2 Dephosphorylates Tie2_Active Tie2 (Active) Tie2->Tie2_Active Phosphorylation Stabilization Vascular Stabilization Tie2_Active->Stabilization Permeability Reduced Vascular Leakage Tie2_Active->Permeability eNOS_Act eNOS Activation Tie2_Active->eNOS_Act

  • Primary Signaling (Tie2 Activation): In a healthy state, the Tie2 receptor is phosphorylated (activated) by its agonist ligand, Angiopoietin-1 (Angpt1), promoting vessel stability. VE-PTP acts as a critical negative regulator by dephosphorylating Tie2, thereby inactivating it [1] [2] [3]. This compound binds to and inhibits the intracellular catalytic domain of VE-PTP [4]. This inhibition shifts the balance towards Tie2 phosphorylation, enhancing downstream signaling even in the presence of the antagonistic ligand Angiopoietin-2 (Angpt2) [5].
  • Secondary Signaling (eNOS Activation): Recent studies indicate that VE-PTP also directly dephosphorylates endothelial Nitric Oxide Synthase (eNOS) at tyrosine 81 (Tyr81), an important residue for its activation. By inhibiting VE-PTP, this compound promotes phosphorylation of eNOS at Tyr81, leading to increased nitric oxide (NO) production [1]. This pathway contributes to the vasodilatory and endothelial protective effects observed in some models.
  • Downstream Functional Outcomes: The activation of both Tie2 and eNOS signaling cascades results in:
    • Stabilization of Vascular Integrity: Strengthening of endothelial cell junctions and reduction of hyperpermeability [2] [5].
    • Remodeling of Schlemm's Canal: In the eye, this effect increases outflow facility of aqueous humor, providing a mechanism for intraocular pressure (IOP) reduction [6] [7].

Preclinical Evidence & Experimental Data

Preclinical studies have been crucial in validating the mechanism and therapeutic potential of this compound.

Key Preclinical Findings

Finding Experimental Model Measured Outcome Reference
IOP Reduction & Increased Outflow Facility Mouse eyes (topical ocular) Significant IOP reduction; Increased outflow facility measured by perfusion. [7]
Remodeling of Schlemm's Canal Mouse eyes (topical ocular) Increased filtration area of Schlemm's canal for aqueous humor efflux. [7]
Activation of Tie2 in SC Mouse and human eye tissues Increased Tie2 phosphorylation in Schlemm's canal endothelium. [7]
Endothelial Protection Mouse skin inflammation model Counteracted inflammation-induced vascular hyperpermeability. [2] [3]
eNOS Activation & Vasodilation Isolated diabetic aortae, HUVECs Restored endothelial function and NO production via eNOS Tyr81 phosphorylation. [1]

Example Experimental Protocol: IOP and Outflow Facility in Mice The following workflow summarizes key methods from preclinical studies [7]:

g Preclinical study workflow for IOP and outflow facility in mice Step1 Animal Treatment (Topical Ocular AKB-9778 or Vehicle) Step2 Tissue Analysis (Immunohistochemistry for p-Tie2) Step1->Step2 Step3 Intraocular Pressure (IOP) Measurement (Calibrated tonometer) Step1->Step3 Step4 Outflow Facility Measurement (Perfused anterior segments) Step1->Step4 Step5 Schlemm's Canal Morphology (Histological analysis) Step1->Step5

  • Animal Treatment: Mice are treated with topical ocular administration of this compound or its vehicle.
  • Tissue Analysis: Eyes are enucleated and processed for immunohistochemistry. Activation of Tie2 is assessed by measuring levels of phosphorylated Tie2 (p-Tie2) in the Schlemm's canal endothelium using specific antibodies [7].
  • Intraocular Pressure (IOP) Measurement: IOP is measured in live, conscious mice using a calibrated tonometer. Measurements are taken at consistent times of day to account for diurnal fluctuations [7].
  • Outflow Facility Measurement: Outflow facility is determined by perfusing the anterior segment of enucleated eyes. The change in pressure is measured at different flow rates to calculate facility, which represents the ease with which aqueous humor drains from the eye [7].
  • Schlemm's Canal Morphology: Tissues are fixed and stained for detailed histological analysis to assess changes in the luminal area and shape of Schlemm's canal [7].

Clinical Trial Evidence

Clinical trials have explored this compound in several indications, with the most promising results emerging in ophthalmology.

Summary of Clinical Trial Outcomes

Indication Trial Phase & Design Key Efficacy Findings Key Safety Findings Reference
Open-Angle Glaucoma / Ocular Hypertension Phase 2, randomized, controlled (n=194); Adjunctive to latanoprost. BID dosing significantly reduced diurnal IOP vs. latanoprost alone at Day 28 (7.95 vs. 7.04 mm Hg, P < 0.05). QD dosing was not effective. Well tolerated. Main AE: transient, mild conjunctival hyperemia. [6]
Diabetic Macular Edema (DME) Phase 2, subcutaneous administration. Showed IOP-lowering effect in normotensive patients. Safety profile proven for long-term treatment. [7] [2] [3]
COVID-19 Associated ARDS Phase 2, randomized, subcutaneous administration. Trial completed; specific efficacy results not detailed in sources. - [4] [5]
Extracorporeal Circulation (ECC) Preclinical rat model of ECMO. Did not improve microcirculatory perfusion disturbances or renal edema. Did improve lung function (PaO2/FiO2) and reduce lung inflammation. Induced an immediate decrease in mean arterial pressure. [2] [3]

Therapeutic Context and Limitations

While promising, the efficacy of this compound is context-dependent, highlighting the complexity of the Tie2 pathway.

  • Route and Dosing Matter: The topical ocular route for glaucoma showed efficacy, but only with twice-daily (BID) dosing, not once-daily (QD) [6]. This suggests a short duration of action at the target site.
  • Mixed Results in Different Disease Models: The drug failed to improve microcirculatory perfusion or renal edema in a rat model of extracorporeal circulation (ECC), despite showing benefits in lung injury parameters in the same study [2] [3]. This indicates that VE-PTP inhibition may not be sufficient to overcome all forms of inflammatory vascular dysfunction.
  • Hemodynamic Effects: Subcutaneous administration in rats caused an immediate and significant drop in mean arterial pressure [2] [3], an effect likely linked to eNOS activation and systemic vasodilation [1]. This could pose a challenge for its systemic use.

References

Razuprotafib AKB-9778 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Razuprotafib exerts its effects by inhibiting VE-PTP (also known as PTPRB), a key negative regulator of the TIE2 receptor on endothelial cells [1] [2] [3].

G Hypoxia Hypoxia VEPTP VE-PTP Hypoxia->VEPTP Increases VEGF VEGF VEGF->VEPTP Increases Ang2 Angiopoietin-2 (ANG2) Tie2 TIE2 Receptor Ang2->Tie2 Antagonizes Razu This compound Razu->VEPTP Inhibits VEPTP->Tie2 De-phosphorylates Signaling AKT | eNOS | ERK Tie2->Signaling Phosphorylates Stability Vascular Stabilization Signaling->Stability Promotes

This VE-PTP inhibition prevents TIE2 dephosphorylation, enhancing phosphorylation of downstream effectors (AKT, eNOS, ERK) even in the presence of the natural antagonist ANG2, promoting endothelial integrity [1] [2].

Key Preclinical and Clinical Quantitative Data

The table below summarizes quantitative findings from this compound studies.

Model/System Finding/Dosage Key Outcome/IC₅₀
In Vitro Enzymatic Assay [1] [2] VE-PTP inhibition IC₅₀ = 17 pM
PTP1B inhibition (selectivity) IC₅₀ = 780 nM
Mouse Retinal NV Model [1] [3] Dosage: 10-20 mg/kg, s.c., BID Inhibited subretinal neovascularization
Human Clinical Trial (TIME-2) [4] [5] Dosage: 15 mg, s.c., BID Reduced intraocular pressure and improved outcomes in diabetic macular edema
Phase II for Open-Angle Glaucoma [4] Topical ocular administration Increased outflow facility and lowered IOP; Phase II trial underway

Detailed Experimental Protocols

In Vitro TIE2 Phosphorylation and Signaling
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were maintained and serum-starved before experimentation [1].
  • Treatment: Cells were incubated with this compound (0.17 to 50 µM) in the presence or absence of ANG1 or ANG2 (500 ng/mL) [1].
  • Analysis: Cell lysates were analyzed by western blotting to detect phosphorylation levels of TIE2 and downstream signaling molecules (AKT, eNOS, ERK) [1].
In Vivo Ocular Efficacy Models
  • Oxygen-Induced Ischemic Retinopathy Model: Mouse pups (C57BL/6J) were exposed to 75% oxygen from P7 to P12, then returned to room air to induce retinal neovascularization [1].
  • Dosing: this compound (10 or 20 mg/kg) or vehicle was administered by subcutaneous injection twice daily from P12 to P16 [1] [3].
  • Outcome Measurement: At P17, eyes were enucleated. Retinas were stained with isolectin B4, flat-mounted, and the area of neovascularization was quantified using image analysis software [1].

Development Status and Indications

This compound has been investigated in multiple disease areas, with its most advanced development in ocular indications.

  • Ocular Diseases: Completed Phase 2 trials for diabetic macular edema (DME), diabetic retinopathy, and open-angle glaucoma / ocular hypertension [6] [4] [7].
  • Other Indications: Explored in preclinical studies for breast cancer and reached Phase 2 for SARS-CoV-2 acute respiratory disease / COVID-19-associated ARDS [6] [3] [7].
  • Current Status: As of 2025, EYP-2301 (a sustained-release implant of this compound) is in non-clinical development for serious retinal diseases [6] [5].

Research Applications and Limitations

Recent research highlights both potential and limitations. A 2025 study in a rat model of extracorporeal circulation found that this compound did not improve microcirculatory perfusion disturbances or renal edema, though it did suppress TNF-α increase and showed some benefit on lung gas exchange [8].

References

Angiopoietin-Tie2 signaling pathway in vascular stability

Author: Smolecule Technical Support Team. Date: February 2026

Core Components and Mechanisms of the Ang-Tie Pathway

The Ang-Tie pathway is a vascular-specific signaling system essential for regulating endothelial cell survival, vascular stability, and quiescence [1] [2]. The table below summarizes its key molecular components.

Component Type Primary Producer Function & Role
Tie2 Receptor Tyrosine Kinase Endothelial Cells [3] Primary signaling receptor; activation promotes vascular stability and quiescence [1].
Angiopoietin-1 (Ang1) Ligand (Agonist) Pericytes, Smooth Muscle Cells [3] [2] Natural Tie2 agonist; promotes vessel maturation, stability, and reduces permeability [1] [4].
Angiopoietin-2 (Ang2) Ligand (Context-dependent Antagonist) Endothelial Cells [3] [2] Stored in Weibel-Palade bodies; functions as a context-dependent antagonist/agonist [1].
Tie1 Orphan Receptor Endothelial Cells [1] Modulates Tie2 signaling; forms heterodimers with Tie2; role is complex and context-dependent [1] [3].
VE-PTP Phosphatase Endothelial Cells [1] Negatively regulates Tie2 by catalyzing its dephosphorylation; inhibition enhances Tie2 activation [1] [4].

The pathway's core mechanism involves a balance between the stabilizing effects of Ang1 and the destabilizing effects of Ang2 [2]. Under physiological conditions, Ang1 binding to Tie2 triggers receptor clustering, autophosphorylation, and recruitment of downstream effectors. This activates the PI3K/AKT survival pathway, leading to inhibition of the transcription factor FOXO1, which in turn suppresses Ang2 production and promotes endothelial cell survival [3] [2]. Furthermore, Tie2 activation inhibits NF-κB-mediated inflammation, reducing the expression of adhesion molecules like ICAM-1 and VCAM-1 [2]. It also stabilizes the cortical actin cytoskeleton via GTPase pathways (Rac1/Rap1), thereby enhancing endothelial integrity and reducing permeability [2].

Ang2, primarily produced by endothelial cells, is a key contextual regulator. Under pathological conditions (e.g., hypoxia, high VEGF, inflammation), Ang2 is released and can competitively inhibit Ang1-Tie2 binding, acting as an antagonist [3] [2]. This leads to vascular destabilization, pericyte detachment, and increased sensitivity to other inflammatory and angiogenic mediators like VEGF [2]. In a Tie2-low environment, Ang2 can also signal independently via β1-integrins, further promoting vascular leakage and activation [3] [2]. However, in the absence of VEGF or in specific contexts like the lymphatic system, Ang2 can act as a weak Tie2 agonist [1] [3].

The following diagram illustrates the core signaling and regulatory relationships within the pathway.

AngTie2_Pathway Ang1 Ang1 Tie2 Tie2 Ang1->Tie2 Binds & Activates Ang2 Ang2 Ang2->Tie2 Competitively Inhibits Integrins β1-Integrin Pathway Ang2->Integrins Activates (Tie2-independent) PI3K_AKT PI3K/AKT Pathway Tie2->PI3K_AKT Activates NFkB NF-κB Pathway Tie2->NFkB Suppresses VE_PTP VE_PTP VE_PTP->Tie2 Deactivates (Dephosphorylation) Tie1 Tie1 Tie1->Tie2 Modulates Signaling FOXO1 Transcription Factor FOXO1 PI3K_AKT->FOXO1 Inactivates (Nuclear Exclusion) FOXO1->Ang2 Promotes Transcription

Core Ang-Tie2 signaling and regulation. Green (Ang1) and yellow (Ang2) arrows show ligand binding effects; blue arrows show activation; red arrows show inhibition.

Quantitative Data and Pathway Dynamics

Computational models have provided deep quantitative insights into the Ang-Tie pathway's behavior, revealing key dynamics that are not immediately obvious from experimental data alone [1].

Quantitative Aspect Key Finding Implication / Explanation
Receptor Internalization Dynamics modulate VE-PTP effectiveness [1]. The rate at which activated Tie2 is internalized influences how effectively VE-PTP can dephosphorylate it.
Synergistic Inhibition VE-PTP inhibition + Tie1 silencing + blocking Tie2 shedding synergistically enhances Tie2 activation [1]. Targeting multiple regulatory nodes (VE-PTP, Tie1, Tie2 cleavage) simultaneously produces a greater-than-additive protective effect.
Crosstalk with VEGF Combined Src inhibition & Tie2 activation inhibits VEGF-induced leakage without blocking angiogenesis [5]. Src is a key mediator of VEGF-induced permeability. This combination strategy promotes "vascular normalization."
Ang2 Feedback Loop Tie2 inactivation promotes FOXO1-driven Ang2 production [3] [2]. Creates a positive feedback loop that sustains vascular destabilization under pathological conditions.

Therapeutic Targeting Strategies

Dysregulation of the Ang-Tie pathway is linked to numerous diseases, driving the development of various therapeutic strategies aimed at either inhibiting its destabilizing signals or promoting its stabilizing ones [1] [3].

Therapeutic Strategy Mechanism of Action Example Agents (Status) Key Findings / Rationale

| Tie2 Activation | Activates Tie2 receptor to promote vascular stability and protection. | ABTAA (Preclinical) [6] Ang1 Variants (e.g., COMP-Ang1) (Preclinical) [1] | ABTAA clusters endogenous Ang2 to activate Tie2, showing efficacy in kidney disease models [6]. | | Ang2 Inhibition | Neutralizes Ang2 to prevent its antagonistic action on Tie2 and integrin signaling. | Bispecific Anti-Ang2/VEGF (e.g., Faricimab, Clinical) [1] [4] | Reduces vascular destabilization. Faricimab approved for nAMD and DME [4]. | | VE-PTP Inhibition | Increases Tie2 phosphorylation by blocking its dephosphorylation. | Razuprotafib (AKB-9778) (Clinical) [1] [4] | Promotes vascular stabilization and synergizes with other modalities; tested in ocular diseases [1]. | | Dual-Action Suppression | Simultaneously suppresses VEGF signaling and activates Tie2. | AXT107 (Clinical) [1] [4] | A peptide that disrupts integrin-mediated VEGFR2 signaling and promotes Tie2 clustering [4]. |

The following diagram maps the mechanistic targets of these major therapeutic strategies onto the pathway.

Therapeutic_Targets cluster_therapies Therapeutic Interventions Ang1 Ang1 Tie2 Tie2 Ang1->Tie2 Agonism Ang2 Ang2 Ang2->Tie2 Antagonism Integrins β1-Integrins Ang2->Integrins Activation VE_PTP VE_PTP VE_PTP->Tie2 Deactivation VEGFR2 VEGFR2 ABTAA ABTAA (Antibody) ABTAA->Ang2 Clusters COMP_Ang1 COMP-Ang1 (Engineered Agonist) COMP_Ang1->Tie2 Activates Anti_ANG2 Anti-Ang2 (Antibody) Anti_ANG2->Ang2 Neutralizes VE_PTP_Inhib This compound (VE-PTP Inhibitor) VE_PTP_Inhib->VE_PTP Inhibits AXT107 AXT107 (Peptide) AXT107->Tie2 Promotes Activation AXT107->VEGFR2 Suppresses AXT107->Integrins Modulates

Therapeutic strategies for the Ang-Tie2 pathway. Dashed lines indicate therapeutic modulation of pathway components.

Experimental Insights and Protocols

Key experiments have elucidated the pathway's function and validated therapeutic approaches, often using genetic models and specific pharmacological agents.

Genetic Models for Pathway Manipulation
  • Endothelium-Specific Tie2 Knockout: Used to demonstrate that Tie2 loss exacerbates capillary loss and fibrosis in models of chronic kidney disease (CKD) [6].
  • Endothelium-Specific Veptp Knockout: Used to show that genetic enhancement of Tie2 activation protects from endothelial dysfunction and CKD pathology [6].
  • Ang2-Deficient Mice: Exhibit severe lymphatic defects, highlighting its context-specific agonistic role, particularly in lymphatic development [3].
Pharmacological Protocol: ABTAA in Kidney Disease

A key study used the ANG2-binding, TIE2-activating antibody (ABTAA) to treat a mouse model of CKD (induced by folate or unilateral ureteral obstruction) [6].

  • Intervention: Mice were treated with ABTAA. The antibody works by clustering endogenous Ang2, which forces it to act as a Tie2 agonist, thereby activating the pathway [6].
  • Control: Mice were treated with an isotype control antibody.
  • Key Outcome Measures:
    • Tie2 Phosphorylation: Assessed by immunoblotting of kidney lysates to confirm pathway activation.
    • Capillary Density: Quantified by immunohistochemistry for endothelial markers (e.g., CD31) to measure protection against capillary rarefaction.
    • Fibrosis Area: Measured by histological staining (e.g., Picrosirius Red) for collagen deposition.
    • Tubular Injury: Scored based on histology.
  • Finding: ABTAA treatment significantly increased p-Tie2, reduced capillary loss, and attenuated both tubular injury and fibrosis, demonstrating that Tie2 activation is a viable therapeutic strategy for CKD [6].
In Vitro Assay: Endothelial Barrier Integrity
  • Method: Use of Electric Cell-substrate Impedance Sensing (ECIS) or similar to measure transendothelial electrical resistance (TER) in a monolayer of human umbilical vein endothelial cells (HUVECs) [1] [5].
  • Stimulation: Cells are pre-treated with a Tie2 activator (e.g., Ang1, COMP-Ang1, or a Tie2-activating antibody).
  • Challenge: The monolayer is then challenged with a permeability-inducing agent like VEGF or inflammatory cytokines (TNF-α).
  • Measurement: TER is measured over time. A higher TER indicates a tighter, less permeable endothelial barrier.
  • Finding: Chronic Ang1 stimulation protects endothelial cells from VEGF-induced hyperpermeability, and combining Tie2 activation with Src inhibition can block leakage without affecting pro-angiogenic signals [5].

The Ang-Tie2 pathway is a master regulator of vascular stability with immense therapeutic potential. While challenges remain in fully understanding context-dependent signaling, particularly of Ang2 and Tie1, combination therapies targeting both the VEGF and Ang-Tie2 pathways represent a promising frontier for achieving vascular normalization in a range of diseases [3] [5] [2].

References

Razuprotafib in vivo disposition and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Key Disposition & Metabolism Parameters

The table below summarizes the primary quantitative data and findings from nonclinical and human radiolabeled studies.

Parameter Findings & Quantitative Data
Absorption & Clearance Rapid absorption and clearance in human plasma; razuprotafib is the primary circulating component [1] [2].
Distribution In humans, radioactivity distributes more to plasma than whole blood (Blood-to-Plasma Ratio = 0.36) [1] [2]. In rats, distributed rapidly to tissues and localized to elimination organs and injection site within 24 hours [1].
Route of Elimination Primarily via the feces [1] [2].
Recovery >93% of radioactivity recovered across species, with >80% recovered in feces within 24-48 hours [1] [2].
Primary Metabolizing Enzyme CYP2C8 contributes significantly to oxidative metabolism [1] [3].
Major Human Metabolite m/z 633, an S-methylated oxidized derivative, found in feces (>25% of radioactivity in monkey and human) [1] [3].
Species Comparison Monkey disposition best models human disposition over lower-order species [1].

Detailed Metabolic Pathways

The oxidative metabolism of this compound, primarily catalyzed by CYP2C8, involves complex modifications to its thiophene and phenyl rings [3].

  • Thiophene Ring Oxidation: The major pathway involves multiple oxidations of the thiophene moiety [3].
    • Initial oxidation leads to the formation of a thiolactone.
    • A second oxidation produces an S-oxide of the thiolactone.
    • This ring-opened form is further metabolized to a thiol (m/z 619).
    • The thiol is the likely precursor to the major in vivo metabolite, m/z 633, which is formed via S-methylation [3].
  • Alternative Pathway: A mono-oxidation pathway involves epoxidation of the thiophene ring, followed by hydrolysis to form a diol metabolite [3].

The diagram below illustrates this primary oxidative pathway.

G Razu This compound Thiolactone Thiolactone (Initial Oxidation) Razu->Thiolactone CYP2C8 Oxidation S_Oxide S-Oxide of Thiolactone Thiolactone->S_Oxide CYP2C8 Oxidation Thiol Thiol (m/z 619) S_Oxide->Thiol Ring Opening MS633 Major Metabolite m/z 633 (S-methylated) Thiol->MS633 S-Methylation

Key Experimental Methodologies

The following methodologies are critical for studying the disposition and metabolism of this compound.

  • In Vivo Disposition (Mass Balance) Study [1] [2]

    • Compound: Subcutaneous injection of 14C-radiolabeled this compound.
    • Species: Conducted in multiple nonclinical species and humans.
    • Sample Analysis: Plasma, whole blood, tissues, urine, and feces were collected.
    • Quantification: Radioactivity profiling determined the concentration and distribution of the drug-related material.
    • Metabolite Identification: Plasma and excreta were analyzed using LC-MS/MS to identify metabolite structures based on mass spectrometry.
  • In Vitro Metabolism Study [3]

    • System: Incubations of this compound with human liver microsomes and recombinant human CYP2C8 enzyme.
    • Metabolite Trapping: Use of a nucleophilic trapping agent, 3-methoxyphenacyl bromide (MPB), to form stable adducts with reactive thiol and diol metabolites for easier detection and identification.
    • Analysis: LC-MS/MS analysis to elucidate metabolic pathways and intermediate structures.

Key Insights for Drug Development

  • Select Preclinical Models Wisely: The monkey model is most relevant for predicting human disposition of this compound, as metabolite profiles in lower-order species like rats differ significantly [1].
  • Investigate Drug-Drug Interactions: Given the significant role of CYP2C8, co-administered drugs that inhibit or induce this enzyme could alter this compound's metabolism and exposure [1] [3].
  • Monitor Human-Specific Metabolism: The major human metabolite (m/z 633) is formed via S-methylation of an oxidized thiol precursor; its safety and activity should be fully characterized [1] [3].

References

Razuprotafib subcutaneous injection protocol

Author: Smolecule Technical Support Team. Date: February 2026

Formulation and Administration

The table below summarizes key parameters for preparing and administering Razuprotafib via subcutaneous injection in a research setting [1].

Parameter Specification
Molecular Weight 586.7 g/mol [1]
Recommended Solvent DMSO (for stock solution) [1]

| Common Formulations| • Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline • Formulation 2: 10% DMSO + 5% Tween 80 + 85% Saline • Formulation 3: 10% DMSO + 90% Corn Oil [1] | | Preparation Example| For 1 mL of 2.5 mg/mL solution: Mix 100 μL of 25 mg/mL DMSO stock with 900 μL of chosen solvent/carrier (e.g., Corn Oil for Formulation 3) [1]. |

Preclinical and Clinical Dosing Protocols

Dosing regimens vary significantly between animal studies and human clinical trials. The following table outlines established protocols from the literature.

Model / Trial Dosing Regimen Key Findings / Notes
Preclinical (Rats) 10–20 mg/kg, administered twice daily (BID) via subcutaneous injection [1]. Stimulated Tie2 phosphorylation in retinal endothelial cells; inhibited subretinal neovascularization [1].
Clinical (Phase 2, COVID-19/ARDS) 15 mg or 20 mg, administered once daily via subcutaneous injection [2]. Trial noted a small (4-5 mmHg) decline in systolic blood pressure, attributed to Tie2 activation and nitric oxide production [2].

Critical Experimental Observations

Researchers should be aware of these key pharmacological and clinical observations:

  • Blood Pressure Effect: Clinical trials observed a modest, dose-dependent reduction in systolic and mean arterial pressure (approximately 4-5 mmHg). This is considered an on-target effect downstream of Tie2 activation, not an adverse reaction [2].
  • Metabolism and Disposition: In humans, CYP2C8 is the primary enzyme responsible for this compound metabolism. The parent drug is the main circulating component in human plasma, and excretion occurs predominantly via the fecal route [3].

Mechanism of Action and Experimental Workflow

This compound is a first-in-class small molecule activator of the Tie2 receptor. Its mechanism and experimental workflow can be visualized as follows:

G This compound This compound VEPTP VEPTP This compound->VEPTP Inhibits Tie2 Tie2 VEPTP->Tie2 Dephosphorylates (Inactivates) Tie2_P Tie2-P (Activated) Tie2->Tie2_P Phosphorylation Endothelial_Stabilization Endothelial_Stabilization Tie2_P->Endothelial_Stabilization Leads to

The experimental workflow for implementing these protocols in a preclinical study is outlined below:

G Prepare Prepare this compound Solution Stock Prepare Stock in DMSO Prepare->Stock Administer Subcutaneous Injection Dose Administer per Regimen (e.g., 20 mg/kg, BID) Administer->Dose Analyze Analyze Effects Assess Assess Outcomes: - Tie2 Phosphorylation - Vascular Leakage - Neovascularization Analyze->Assess Working Dilute to Working Solution (e.g., in Corn Oil) Stock->Working Working->Administer Dose->Analyze

Research Applications and Indications

This compound has been investigated in multiple disease models through subcutaneous administration, primarily focusing on stabilizing vascular endothelium.

Area Specific Application / Model Key Outcome / Rationale
Ocular Disease Diabetic retinopathy, macular edema, and retinal vein occlusion [4] [5]. Tie2 activation stabilizes retinal vasculature, reducing leakage and pathological neovascularization [1].
Critical Care / Inflammation Acute Respiratory Distress Syndrome (ARDS), particularly in COVID-19 [6] [2]. Aims to stabilize pulmonary vasculature, reduce edema, and improve gas exchange.
Systemic Vascular Leak Extracorporeal Circulation (ECC) models [7] [8]. Modulates endothelial hyperpermeability, though recent rat studies showed limited efficacy on microcirculatory perfusion [7] [8].

Key Practical Considerations for Researchers

  • Solution Preparation: Always prepare a DMSO stock solution first, then dilute into a biocompatible carrier for in vivo administration to ensure solubility and tolerability [1].
  • Dosing Schedule: Twice-daily (BID) dosing is often required in preclinical models to maintain sustained Tie2 activation and achieve significant biological effects [9] [1].
  • Clinical Translation: While preclinical doses are in mg/kg, human clinical trials have used fixed doses (15 mg, 20 mg). The blood pressure effect is a key pharmacodynamic marker to monitor [2].

References

Razuprotafib dosing regimen for acute kidney injury

Author: Smolecule Technical Support Team. Date: February 2026

The VE-PTP/Tie2 Signaling Pathway

The diagram below illustrates the signaling pathway targeted by Razuprotafib. It promotes vascular stability by activating Tie2, which is a key mechanism researchers are exploring for treating endothelial dysfunction in conditions like AKI.

G cluster_effects Biological Outcomes VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Promotes permeability & angiogenesis Ang1 Ang1 Tie2 Tie2 Ang1->Tie2 Activates Ang2 Ang2 Ang2->Tie2 Contextual Antagonist AKT AKT Tie2->AKT Phosphorylation eNOS eNOS Tie2->eNOS Phosphorylation VEPTP VEPTP VEPTP->Tie2 Deactivates (Dephosphorylates) Razu This compound (AKB-9778) Razu->VEPTP Inhibits Survival Survival AKT->Survival Promotes EC Survival Stability Stability eNOS->Stability Enhances Vascular Stability Permeability Reduced Vascular Leakage

Experimental Evidence & Dosing Challenges

Study Model Compound / Intervention Reported Dosing & Key Findings Relevance to AKI
Mouse Renal IR-AKI [1] VE-PTP Inducible Knockout (VE-PTPiKO) Genetic deletion. Result: ~66% reduction in plasma creatinine post-injury, demonstrating target validation. Direct: Robust protection from AKI, confirming VE-PTP as a high-value target.
Mouse Renal IR-AKI [1] Hepta-ANG1 (Tie2 activator) Pharmacologic Tie2 activation. Result: Modest ~14% reduction in plasma creatinine. Indirect: Proof-of-concept for pharmacologic Tie2 activation, but effect was limited.
Rat ECMO Model [2] [3] [4] This compound Dosing not detailed. Result: Did not improve renal edema or microcirculatory perfusion. Indirect: Suggests lack of efficacy in a related, acute inflammatory setting with vascular leakage.
Clinical Trial (DME) [1] This compound Twice-daily subcutaneous injections. Result: Short plasma half-life (~1 hour); failed primary efficacy endpoint. Critical: Explains translational hurdle; the dosing regimen was not feasible for sustained target coverage needed in AKI.

Research Gaps and Alternative Strategies

The core issue is a pharmacokinetic-pathopharmacodynamic mismatch. AKI requires sustained endothelial stabilization, but this compound's short half-life makes maintaining effective drug levels challenging [1]. Researchers have therefore explored other strategies:

  • Sustained Infusion Systems: For preclinical research, continuous intravenous infusion could theoretically overcome the short half-life, though this presents practical challenges for experimental models [1].
  • Alternative Tie2 Activators: Studies have shown protective effects in AKI models using other agents, such as:
    • Hepta-ANG1: A novel angiopoietin-1 mimetic that showed a modest protective effect in mouse renal ischemia-reperfusion injury [1].
    • Adenoviral delivery of COMP-Ang1: This method provided a more sustained pharmacodynamic effect and demonstrated significant protection, highlighting the importance of prolonged pathway activation [1].

Proposed Preclinical Protocol for Target Validation

Given the lack of a direct this compound-AKI protocol, the following outlines a general approach for evaluating VE-PTP/Tie2-targeted therapies in a rodent AKI model, based on methodologies in the literature [2] [1].

1. Animal Model Induction

  • Strain: Use C57BL/6 mice (8-12 weeks old) or Sprague-Dawley rats.
  • AKI Model: Implement bilateral renal ischemia-reperfusion (IRI).
    • Anesthesia: Isoflurane (2-3% in oxygen).
    • Surgery: Make flank incisions to expose renal pedicles. Apply non-traumatic micro-aneurysm clamps for 20-30 minutes to induce ischemia. Confirm blanching of kidneys.
    • Reperfusion: Remove clamps and confirm color restoration. Close wounds in layers.

2. Therapeutic Intervention Groups

  • Group 1 (Sham Control): n=8-10. Undergo surgery without pedicle clamping.
  • Group 2 (Vehicle Control): n=10-12. Receive vehicle (e.g., saline or DMSO/corn oil solution) subcutaneously at designated timepoints.
  • Group 3 (Treatment - Tie2 Activator): n=10-12. Administer Hepta-ANG1 (e.g., 5 mg/kg, i.p.) 1 hour before ischemia and/or immediately upon reperfusion [1].
  • Optional: Group 4 (this compound Exploratory): n=10-12. If testing this compound, consider a frequent dosing regimen (e.g., 5-20 mg/kg, s.c.) starting pre-ischemia and continuing every 4-6 hours to compensate for the short half-life [5] [1].

3. Endpoint Analysis (24-72 hours post-reperfusion)

  • Renal Function: Measure plasma creatinine (enzymatic method) and Blood Urea Nitrogen (BUN).
  • Tissue Analysis:
    • Histology: Score tubular injury (necrosis, cast formation) on H&E-stained sections.
    • Molecular Markers: Quantify mRNA expression of injury marker Kim1 and health marker Slc34a1 (qRT-PCR).
    • Target Engagement: Assess phosphorylation of Tie2, AKT, and eNOS in kidney lysates via western blot.

Conclusion and Future Directions

  • Developing novel VE-PTP inhibitors with more favorable pharmacokinetic profiles, including a longer half-life suitable for sustained therapy.
  • Optimizing the delivery of Tie2 activators (like Hepta-ANG1) using methods that ensure prolonged target engagement, such as controlled-release formulations or gene therapy approaches.

References

Razuprotafib in diabetic macular edema clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Razuprotafib (AKB-9778)

The table below summarizes the core information for this compound based on the available search results.

Attribute Details
Drug Type Small molecule [1]
Mechanism of Action Inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). This inhibition enhances Tie2 receptor signaling, which promotes vascular stability and reduces endothelial hyperpermeability [2] [3].
Highest Phase Reached Phase 2 [1]
Status in DME/DR Internal development discontinued by the originating company as of late 2024. A phase 2/3 trial for Non-Proliferative Diabetic Retinopathy (NPDR) is planned [4].
Noted Safety Profile A phase 2 study in glaucoma patients proven safe for long-term treatment. Common side effects included conjunctival hyperemia [2] [3].

Experimental Insights and Workflow

While a specific protocol for DME is unavailable, insights can be drawn from a Phase 2 study of this compound for Open-Angle Glaucoma (OAG) [2]. The methodology from this related ophthalmic indication can serve as a conceptual reference for drug delivery and assessment.

The diagram below outlines the core experimental workflow and key assessments from this glaucoma trial.

Start Patient Population: Adults with OAG/OHT A 4-6 Week Prostaglandin Washout Period Start->A B Randomization (1:1:1) A->B C 28-Day Treatment B->C Grp1 Group 1: This compound 4.0% QD + Latanoprost C->Grp1 Grp2 Group 2: This compound 4.0% BID + Latanoprost C->Grp2 Grp3 Group 3: Placebo BID + Latanoprost C->Grp3 Assessments Key Assessments Grp1->Assessments Grp2->Assessments Grp3->Assessments IOP Primary Endpoint: Change in Mean Diurnal IOP from Baseline (Day 28) Assessments->IOP Safety Safety Monitoring: Adverse Events, Visual Acuity, Conjunctival Hyperemia Assessments->Safety

Detailed Methodology from Glaucoma Trial

The following protocol details are adapted from the published Phase 2 study on Open-Angle Glaucoma and Ocular Hypertension, which serves as a reference for ophthalmic application [2].

  • 1. Study Design: A phase 2, double-masked, randomized, multicenter, parallel-group study.
  • 2. Patient Population: Adults diagnosed with OAG or OHT, with specific inclusion criteria including a washout period from previous prostaglandin treatments and qualifying intraocular pressure (IOP) levels post-washout.
  • 3. Randomization & Dosing: Subjects were randomized into one of three treatment arms for 28 days.
    • Arm 1: this compound ophthalmic solution (4.0%) every day (QD) in the morning + Latanoprost QD in the evening.
    • Arm 2: this compound ophthalmic solution (4.0%) twice daily (BID) + Latanoprost QD in the evening.
    • Arm 3: Placebo BID + Latanoprost QD in the evening.
  • 4. Primary Endpoint Assessment:
    • Measurement: Change in mean diurnal IOP from baseline to Day 28.
    • Procedure: IOP was measured with a calibrated Goldmann tonometer by a masked practitioner. Two consecutive measurements were taken at each time point (08:00, 10:00, 12:00, and 16:00 hours). If measurements differed by >2 mm Hg, a third was taken, and the median was recorded.
  • 5. Safety & Tolerability Assessment:
    • Conjunctival Hyperemia: Assessed at pre-dose and multiple post-dose timepoints on days 14 and 28 using the Efron bulbar conjunctiva hyperemia scale (0-4).
    • Other Ocular Assessments: Included visual acuity, biomicroscopic examinations of ocular structures, cup-disc ratio measurements, and dilated ophthalmoscopic examinations.
    • Adverse Events: Monitored throughout the study.

Pathway and Mechanism of Action

This compound's mechanism involves a targeted signaling pathway to stabilize blood vessels. The diagram below illustrates this molecular logic.

Razu This compound (AKB-9778) VEPTP VE-PTP Razu->VEPTP Inhibits Tie2 Tie2 Receptor (Inactive) VEPTP->Tie2 De-phosphorylates Tie2P Tie2 Receptor (Phosphorylated, Active) Tie2->Tie2P Phosphorylation Enhanced by VE-PTP inhibition Stab Vascular Stabilization & Reduced Leakage Tie2P->Stab Outcome Biological Outcome Perm Endothelial Barrier Destabilization Ang1 Angiopoietin-1 Ang1->Tie2P Promotes Activation Ang2 Angiopoietin-2 (Inflammatory context) Ang2->Tie2 Antagonizes Ang2->Perm

Current Research Context and Alternatives

The search results confirm that the therapeutic landscape for DME is rapidly evolving, but this compound is not a central player in current late-stage development [4] [5].

  • Pipeline Focus: The current DME pipeline, as of late 2024, highlights several other investigational therapies in late-stage trials, including sustained-release implants like DURAVYU (EYP-1901), the Port Delivery System with ranibizumab, and novel agents like tarcocimab tedromer and UBX1325 [6] [4] [5]. There is also significant effort toward developing non-invasive treatments, such as the topical eye drop OCS-01 [4] [7].
  • Recent Preclinical Findings: A March 2025 preclinical study investigating this compound in a rat model of extracorporeal circulation found that it did not improve microcirculatory perfusion disturbances nor renal edema, suggesting limited efficacy in certain acute inflammatory settings of vascular leakage [3].

References

Razuprotafib and ARDS in COVID-19: Evidence Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key clinical and preclinical findings on Razuprotafib for COVID-19-associated ARDS.

Study / Trial Name Type / Model Population / Subjects Key Findings Outcome / Status
RESCUE Trial [1] Phase 2 RCT Hospitalized adults with moderate-to-severe COVID-19 (N=31 in Part 1) Planned to evaluate safety & efficacy. Part 1 (dose escalation) completed. Terminated after Part 1 due to business-related recruitment delays.
I-SPY COVID Trial [2] Phase 2 Platform RCT Adults with COVID-19-related ARDS Aimed to stabilize pulmonary vasculature, reduce ventilator need, and decrease mortality. No results reported in search results; status unclear.

| Preclinical ECC Study [3] [4] [5] | Animal (Rat) | Rats subjected to extracorporeal circulation (ECC) | • No improvement in ECC-induced microcirculatory perfusion disturbances or renal edema. • Improved PaO2/FiO2 ratio (oxygenation) and reduced lung interstitial inflammation. | Suggests a limited, organ-specific effect. |

Detailed Experimental Protocols

For researchers aiming to investigate this compound in models of acute lung injury or ARDS, the following protocols can serve as a reference.

Protocol 1: Preclinical Assessment in a Rat Model of ECC-Induced Inflammation

This protocol is based on the study by Int. J. Mol. Sci. 2025 [3] [4].

  • 1. Test Article Formulation: Prepare this compound solution in a suitable vehicle for subcutaneous injection [3].
  • 2. Animal Model & Dosing:
    • Use adult male or female rats.
    • Administer this compound or placebo via subcutaneous injection prior to the initiation of ECC [3].
    • Subject animals to ECC for a defined period (e.g., 2 hours) or a sham procedure [3].
  • 3. Primary Outcome Assessments:
    • Intravital Microscopy: Assess capillary perfusion in a suitable vascular bed (e.g., cremaster muscle) at baseline, during ECC, and after discontinuation. Quantify the number of continuously, intermittently, and non-perfused vessels [3] [4].
    • Organ Edema: After euthanasia, harvest organs (e.g., kidneys and lungs). Calculate the wet-to-dry weight ratio as a marker of tissue edema [3] [4].
  • 4. Secondary Outcome Assessments:
    • Blood Gas Analysis: Measure PaO2 and FiO2 to calculate the PaO2/FiO2 ratio [3] [4].
    • Histopathology: Score lung tissue for interstitial inflammation, perivascular and alveolar edema, and other injury markers [3] [4].
    • Biomarker Analysis: Use ELISA or multiplex assays to measure plasma levels of inflammatory cytokines (e.g., TNFα, IL-6) and endothelial injury markers (e.g., Angiopoietin-2, ICAM-1) [3] [6].
Protocol 2: Clinical Trial Design for ARDS (Reference: RESCUE Trial)

This summarizes the design of the terminated RESCUE trial [1].

  • 1. Study Population:
    • Inclusion: Hospitalized adults (≥18 years) with lab-confirmed SARS-CoV-2 infection and moderate-to-severe COVID-19 (defined by symptoms, respiratory rate ≥20/min, SpO2 ≤93%, or PaO2/FiO2 <300) [1].
    • Exclusion: Patients on mechanical ventilation, high-flow nasal cannula, non-invasive ventilation, ECMO, in shock, or with systolic BP <100 mmHg [1].
  • 2. Randomization & Dosing:
    • Randomize eligible subjects to this compound or placebo subcutaneous solution, in addition to standard of care [1].
    • Administer the drug every 8 hours (three times daily) [1].
  • 3. Key Efficacy Endpoints:
    • Clinical status ordinal scale.
    • Incidence of mortality.
    • Need for mechanical ventilation.
    • Time to recovery [1].
  • 4. Key Safety Endpoints:
    • Incidence of treatment-emergent adverse events.
    • Changes in vital signs and clinical laboratory tests [1].

Application Notes for Researchers

  • Mechanism of Action: this compound is a small-molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). By inhibiting VE-PTP, it activates the Tie2 receptor, which is crucial for maintaining endothelial stability and reducing vascular leakage [3] [2]. This mechanism was the rationale for testing it in ARDS, where endothelial injury and hyperpermeability are key drivers of pulmonary edema. The diagram below illustrates this core signaling pathway.

    G cluster_normal Normal State cluster_drug This compound Action InflammatoryStimulus Inflammatory Stimulus (e.g., SARS-CoV-2) Ang2 Angiopoietin-2 InflammatoryStimulus->Ang2 VEPTP VE-PTP Ang2->VEPTP Promotes Tie2 Tie2 Receptor VEPTP->Tie2 Deactivates (Dephosphorylates) VEPTP->Tie2 Disinhibits Leakage Vascular Leakage VEPTP->Leakage Contributes to BarrierStability Endothelial Barrier Stability Tie2->BarrierStability Activates BarrierStability->Leakage Prevents Drug This compound Drug->VEPTP Inhibits

  • Biomarker Profiling: The mixed efficacy results highlight the importance of patient stratification. As seen in COVID-19, elevated Angiopoietin-2 is a key marker of endothelial injury and is negatively correlated with lung function (e.g., Forced Vital Capacity) in survivors [6]. Future studies should consider measuring a panel of biomarkers (e.g., Angiopoietin-2, IL-6, hyaluronan) to identify patient subtypes most likely to respond to Tie2-targeted therapy [6] [7].

  • Clinical Development Status: Be aware that the primary clinical investigation of this compound for COVID-19 (the RESCUE trial) was terminated early. Subsequent research efforts may have pivoted, and no positive Phase 3 clinical outcomes for the ARDS indication have been reported [1].

Future Research Considerations

  • Phenotype-Driven Trials: ARDS is a heterogeneous syndrome. Research should focus on identifying the hyperinflammatory or endothelial-injury-dominant phenotypes, potentially using biomarkers like Angiopoietin-2, which may benefit most from Tie2 activation [7].
  • Combination Therapy: Investigate this compound as part of a combination regimen with antivirals or other immunomodulators, as vascular leakage is one component of a complex injury process in ARDS.
  • Alternative Indications: Given the demonstrated mechanism and some positive signal in lung inflammation, research could explore its utility in other acute or chronic conditions characterized by vascular leakage.

References

Application Notes and Protocols: Investigating Razuprotafib in a Rat Model of Extracorporeal Circulation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

Razuprotafib (also known as AKB-9778) is a small-molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) [1] [2]. Its primary proposed mechanism of action involves binding to and inhibiting VE-PTP, which is a key negative regulator of the Tie2 receptor on endothelial cells [2]. By inhibiting VE-PTP, this compound promotes the phosphorylation and activation of Tie2, irrespective of the extracellular levels of its binding ligands (Angiopoietin-1 or Angiopoietin-2) [2]. Activation of the Tie2 pathway is crucial for maintaining endothelial barrier integrity, stabilizing blood vessels, and reducing vascular hyperpermeability [1]. This mechanism has made it a compound of interest for conditions involving endothelial dysfunction, such as those induced by extracorporeal circulation.

The following diagram illustrates this targeted signaling pathway and the experimental workflow used to investigate it.

G cluster_pathway VE-PTP / Tie2 Signaling Pathway InflammatoryTrigger Inflammatory Trigger (ECC) VEPTP VE-PTP InflammatoryTrigger->VEPTP Upregulates Tie2Inactive Tie2 (Inactive) VEPTP->Tie2Inactive Dephosphorylates Tie2Active Tie2 (Active) VEPTP->Tie2Active Inhibition Promotes Phosphorylation BarrierDestabilized Endothelial Barrier Destabilized Tie2Inactive->BarrierDestabilized BarrierStable Endothelial Barrier Stable Tie2Active->BarrierStable This compound This compound This compound->VEPTP Inhibits

Experimental Model and Protocol

This section details the specific protocols from a recent study that investigated the efficacy of this compound in mitigating ECC-induced microvascular dysfunction in rats [1].

Animal Model and ECC Procedure
  • Animal Model: Adult rats.
  • ECC Procedure: Rats were subjected to extracorporeal circulation via cannulation of the jugular vein and femoral artery. The circuit was primed with a crystalloid solution and heparinized, and the flow was maintained at 60-100 mL/kg/min for one hour [1].
  • Control Groups: The study included two control groups: a) ECC with placebo, and b) Sham-operated controls (underwent anesthesia and surgical dissection but not cannulation or ECC) [1].
Dosing and Administration Protocol
  • Compound: this compound.
  • Dosage: 0.5 mg/kg [1].
  • Formulation: Details not specified in the available source.
  • Route of Administration: Subcutaneous injection [1].
  • Dosing Regimen: A single dose was administered 30 minutes before the initiation of ECC [1].

Key Experimental Methodologies

The study employed several techniques to assess the effects of this compound on ECC-induced pathophysiology. The protocols for these key experiments are outlined below.

Intravital Microscopy
  • Purpose: To assess microcirculatory perfusion in the cremaster muscle in real-time [1].
  • Procedure:
    • The cremaster muscle is surgically prepared for microscopy.
    • Vessels are classified based on their perfusion status:
      • Continuously perfused: Flow uninterrupted for >30 seconds.
      • Intermittently perfused: Flow present for <30 seconds.
      • Non-perfused: No flow observed.
    • The Proportion of Perfused Vessels (PPV) is calculated as: (Continuous + Intermittent) / Total Vessels [1].
Assessment of Vascular Leakage and Edema
  • Wet-to-Dry Weight Ratio:
    • Purpose: To quantify tissue edema (a marker of vascular leakage) [1].
    • Procedure:
      • Tissue samples (e.g., kidney, lung) are collected and immediately weighed to obtain the "wet" weight.
      • Samples are then dried in an oven (typically at 60-80°C) for several days until a constant "dry" weight is achieved.
      • The ratio is calculated as: Wet Weight / Dry Weight. A higher ratio indicates more severe edema [1].
  • Dextran Extravasation:
    • Purpose: To directly measure macromolecular leakage from the vasculature [1].
    • Procedure:
      • A fluorescently-labeled dextran molecule is administered intravenously.
      • After circulation, tissue is harvested and the fluorescence intensity in the tissue homogenate is measured.
      • Increased fluorescence in the tissue indicates higher vascular permeability [1].
Histopathological Analysis
  • Purpose: To evaluate tissue injury and inflammation in a semi-quantitative manner [1].
  • Procedure:
    • Organs (e.g., lung, kidney) are collected, fixed, and embedded in paraffin.
    • Sections are stained with Hematoxylin and Eosin (H&E).
    • A pathologist, blinded to the treatment groups, scores the sections on a scale of 0-4 for various parameters [1]:
      • 0: Normal tissue.
      • 1: Mild involvement (<25%).
      • 2: Moderate involvement (25-50%).
      • 3: Severe involvement (50-75%).
      • 4: Very severe involvement (>75%).
Molecular Analyses
  • Plasma Biomarkers:
    • Purpose: To quantify systemic inflammation and endothelial activation [1].
    • Analytes: TNFα, IL-6, Angiopoietin-1, Angiopoietin-2, sTie2, ICAM-1.
    • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Luminex multiplex assays performed on blood plasma [1].
  • Tissue mRNA Expression:
    • Purpose: To measure gene expression of targets within the Tie2 pathway [1].
    • Analytes: VE-PTP, Tie1, Tie2 mRNA.
    • Method: Quantitative real-time PCR (qRT-PCR). Gene expression is typically normalized to a housekeeping gene (e.g., Rplp0) [1].

Summary of Experimental Data and Key Findings

The tables below consolidate the quantitative results and primary outcomes from the study, providing a clear overview of this compound's effects.

Table 1: Effects of this compound on Hemodynamics and Microcirculatory Perfusion

Parameter Sham Control ECC + Placebo ECC + this compound Notes
Mean Arterial Pressure (MAP) Normal Decreased after ECC start Immediate decrease post-injection [1] Hypotensive effect noted post-injection
Capillary Perfusion (PPV) Normal Severely impaired No significant improvement vs. ECC+Placebo [1] Primary endpoint not met
Lactate Levels Normal Increased at 10 min ECC Higher increase at 10 min ECC [1] Suggests potential for worsened tissue perfusion
PaO₂/FiO₂ Ratio Normal Unchanged vs. control Improved after ECC discontinuation [1] Indicates a potential benefit for lung function

Table 2: Effects of this compound on Organ Edema, Inflammation, and Biomarkers

Parameter Sham Control ECC + Placebo ECC + this compound Notes
Renal Edema (Wet/Dry Ratio) Normal Significantly Increased No significant effect [1] Primary endpoint not met
Pulmonary Edema (Wet/Dry Ratio) Normal Unchanged Unchanged [1] Not a primary site of edema in this model
Plasma TNFα Normal Increased post-ECC Suppressed increase [1] Suggests anti-inflammatory effect
Plasma Angiopoietin-2 Normal Increased post-ECC Further increased [1] Paradoxical effect, potentially detrimental
Lung Interstitial Inflammation Minimal Significantly Increased Reduced vs. ECC+Placebo [1] Indicates a protective effect in the lung

Critical Considerations for Application

  • Model Limitations: The rat ECC model primarily induces endothelial injury. The applicability of findings to other species or models with different injury patterns (e.g., epithelial-dominant) should be considered a potential limitation [3].
  • Mechanistic Validation: A significant limitation of the available data is the lack of direct measurement of Tie2 phosphorylation (p-Tie2). Future studies using this protocol should include Western blot analysis or similar techniques to confirm target engagement and verify that this compound successfully activated the Tie2 pathway in this specific model [3].
  • Interpretation of Outcomes: This study serves as a prime example of a negative preclinical trial for primary endpoints. While this compound failed to improve ECC-induced microcirculatory perfusion disturbances or renal edema, it showed mixed effects, including some potential benefits (improved PaO₂/FiO₂, reduced lung inflammation) and some potential adverse effects (increased lactate, increased Angiopoietin-2) [1]. This highlights the importance of measuring multiple endpoints.

Conclusion

This application note provides a detailed protocol for studying this compound in a rat ECC model. The provided data demonstrates that despite a sound mechanistic rationale, This compound at 0.5 mg/kg subcutaneously did not achieve its primary objectives of improving microcirculatory perfusion or reducing renal edema in this acute inflammatory setting [1]. Researchers can utilize this protocol to investigate the compound's effects further, with a strong recommendation to include direct measures of Tie2 activation and to explore different dosing regimens or combination therapies.

References

Razuprotafib Tie2 phosphorylation assay methods

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Razuprotafib activates Tie2 by inhibiting its negative regulator, VE-PTP. VE-PTP normally dephosphorylates Tie2, destabilizing the endothelial barrier [1]. By inhibiting VE-PTP, this compound promotes Tie2 autophosphorylation, initiating a downstream signaling cascade critical for vascular stability [2].

The diagram below illustrates the core Tie2 signaling pathway and this compound's site of action.

G This compound This compound VEPTP VE-PTP This compound->VEPTP Inhibits Tie2_Active Tie2 (Active) pY992, pY1101 VEPTP->Tie2_Active Dephosphorylates Tie2_Inactive Tie2 (Inactive) Tie2_Inactive->Tie2_Active Autophosphorylation PI3K PI3K p85 subunit Tie2_Active->PI3K AKT p-AKT PI3K->AKT eNOS p-eNOS AKT->eNOS FOXO1 p-FOXO1 (Export from Nucleus) AKT->FOXO1

Key Experimental Findings and Readouts

The table below summarizes quantitative data and key assay readouts from published studies on this compound.

Assay / Model System Key Measured Parameters Quantitative Findings Citation
Rat ECC Model (in vivo) Tissue Tie2 mRNA; Circulating Ang2 & TNFα; p-Akt; Lung histopathology No significant change in tissue Tie2 mRNA; Suppressed TNFα increase; Further increased Ang2; Improved PaO2/FiO2 ratio; Reduced lung interstitial inflammation [1]
Human Cell-Based Assay (HUVECs, in vitro) Phospho-Tie2 (pTyr992); Phospho-Akt (Ser473); FOXO1 translocation Dose-dependent increase in p-Tie2 and p-Akt; Induced FOXO1 translocation from nucleus to cytoplasm [3]
Clinical Trial (OAG/OHT patients) Intraocular Pressure (IOP) This compound BID + Latanoprost: 7.95 ± 0.26 mmHg reduction vs. Latanoprost alone: 7.04 ± 0.26 mmHg (P < 0.05) [4]
Mouse SC Model (in vivo) Schlemm's Canal (SC) area; Intraocular Pressure (IOP) Topical AKB9778 increased SC area by 7.6% (±2.1%); Significantly reduced IOP [5]

Detailed Experimental Protocols

Protocol 1: Measuring Tie2 Phosphorylation in Cell-Based Systems

This protocol is suitable for primary Human Umbilical Vein Endothelial Cells (HUVECs) or other Tie2-expressing endothelial cell lines.

  • Cell Preparation and Treatment: Plate HUVECs in complete growth medium until 70-80% confluent. Serum-starve cells (e.g., 4-6 hours in basal medium with 0.5% FBS) to minimize background signaling. Treat with this compound at a range of concentrations (e.g., 1-10 µM) for 15-120 minutes. Include a vehicle control and a positive control (e.g., 150-300 ng/mL recombinant Angiopoietin-1) [3].
  • Cell Lysis and Immunoprecipitation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. For Tie2 phosphorylation, perform immunoprecipitation using an anti-Tie2 antibody. Incubate lysates with the antibody (1-2 hours), then with Protein A/G beads (1 hour). Wash beads 3-4 times with lysis buffer to remove non-specific proteins [3].
  • Western Blot Analysis: Resolve immunoprecipitated proteins or total cell lysates by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies:
    • Anti-phospho-Tie2 (Tyr992) - Specific for activated Tie2.
    • Total Tie2 - Loading control for the receptor.
    • Downstream markers: Phospho-Akt (Ser473) and Total Akt.
    • Use HRP-conjugated secondary antibodies and chemiluminescence for detection [3].
Protocol 2: Functional Assessment in Animal Models
  • Animal Model Selection: For vascular leakage/ECC studies, use Sprague-Dawley or Wistar rats. For ocular studies (glaucoma), use C57BL/6 mice (young: 8-12 weeks; aged: 75-85 weeks) [1] [5].
  • Dosing and Administration:
    • Systemic (Rat ECC model): Administer this compound subcutaneously. A single dose of ~1-5 mg/kg 30 minutes prior to ECC initiation is effective [1].
    • Topical Ocular (Mouse model): Formulate this compound in 4.0% ophthalmic solution. Apply ~3-5 µL per eye twice daily (BID) for 4 weeks. Vehicle-treated animals serve as controls [4] [5].
  • Tissue Collection and Analysis:
    • Molecular Analysis: Harvest tissues (e.g., lung, kidney, Schlemm's canal). Homogenize and analyze for Tie2 phosphorylation, p-Akt, and inflammatory markers (TNFα, Ang2) via Western blot or ELISA [1].
    • Functional & Morphological Analysis:
      • Schlemm's Canal Area: Fix eyes, prepare corneal whole mounts, and stain with anti-PECAM-1 (CD31). Use confocal microscopy and image analysis software (e.g., Fiji) to quantify SC area [5].
      • Vascular Leakage: Measure extravasation of Evans Blue dye or fluorescent dextran into tissues as a permeability index [1].
      • Intraocular Pressure (IOP): Use a rebound tonometer. Measure IOP before treatment and at the end of the study [5].

Application Notes and Troubleshooting

  • Critical Controls: Always include a vehicle control and a positive control (Angiopoietin-1) to validate the assay system. For in vivo studies, sham-operated animals are crucial for distinguishing procedure-induced effects from treatment effects [1].
  • Specificity and Validation: The effects of this compound on Schlemm's canal enlargement and IOP reduction are abolished in Tie2 knockout mice, confirming that its primary in vivo action is mediated through the Tie2 pathway [5].
  • Temporal Dynamics: Tie2 phosphorylation is rapid. Conduct a time-course experiment (e.g., 15, 30, 60, 120 minutes) post-treatment to capture peak phosphorylation [3].
  • Beyond Phosphorylation: Assess functional outcomes like FOXO1 translocation (immunofluorescence) and endothelial barrier integrity (Electric Cell-substrate Impedance Sensing - ECIS) to comprehensively evaluate Tie2 activation [3].

Conclusion

This compound is a potent and specific VE-PTP inhibitor for activating the Tie2 signaling pathway. These detailed protocols for in vitro and in vivo Tie2 phosphorylation and functional assays provide a robust framework for researchers to evaluate the compound's efficacy in various disease models, from vascular leakage to glaucoma.

References

Razuprotafib endothelial barrier stabilization protocols

Author: Smolecule Technical Support Team. Date: February 2026

Razuprotafib (AKB-9778) Application Data

The table below summarizes key experimental findings from recent studies investigating this compound.

Experimental Context Key Findings on Efficacy Reported Dosage/Concentration Primary Outcomes Reference

| Rat ECC (Extracorporeal Circulation) Model | Did not improve ECC-induced microcirculatory perfusion disturbances or renal edema. Suppressed ECC-induced increase in TNFα. Improved PaO₂/FiO₂ ratio and reduced lung interstitial inflammation. | 1 mg/kg (subcutaneous) | Improved gas exchange & reduced lung inflammation No effect on capillary perfusion or kidney edema Immediate decrease in Mean Arterial Pressure (MAP) | [1] | | Rat Systemic Inflammation (LPS) Model / Human Endothelial Cells In Vitro | Induced endothelial barrier dysfunction. This compound (AKB-9778) blunted these sVE-cadherin-induced effects. | 5 mg/kg (subcutaneous, in vivo) 1-10 µM (in vitro) | Blunted sVE-cadherin-induced barrier dysfunction Inhibited sVE-cadherin-induced RhoA activation | [2] |

Detailed Experimental Methodologies

Here is a detailed breakdown of the protocols from the studies cited above, which can serve as a reference for designing your own experiments.

Protocol: Rat Extracorporeal Circulation (ECC) Model

This protocol is used to simulate the systemic inflammatory response and microvascular dysfunction associated with clinical procedures like ECMO [1].

  • Animal Model: Rats.
  • Drug Treatment:
    • This compound Group: Received 1 mg/kg of this compound.
    • Administration: Subcutaneous injection.
    • Timing: 30 minutes before the initiation of ECC.
    • Control Groups: Placebo-treated ECC group and a sham-operated group.
  • Key Outcome Assessments:
    • Intravital Microscopy: Used to assess capillary perfusion in the cremaster muscle (continuously, intermittently, and non-perfused vessels).
    • Wet-to-Dry Weight Ratio: Measured in kidneys and lungs to quantify tissue edema.
    • Histopathological Analysis: Scored for lung interstitial inflammation, perivascular/alveolar edema, and kidney injury.
    • Hemodynamic & Blood Gas Monitoring: Measured parameters like Mean Arterial Pressure (MAP), lactate, and PaO₂/FiO₂ ratio.
    • Cytokine & Biomarker Analysis: Plasma levels of TNFα, Ang-2, IL-6, and ICAM-1 were analyzed.
Protocol: Investigating sVE-cadherin-Induced Barrier Dysfunction

This set of protocols investigates the molecular mechanism of endothelial barrier disruption and how this compound counteracts it [2].

  • In Vivo Rat Model:
    • Induction: Systemic inflammation induced by LPS injection.
    • Drug Treatment: this compound at 5 mg/kg, administered subcutaneously.
    • Assessment: In vivo measurements of microvascular permeability and flow in rat mesenteries using FITC-labeled albumin.
  • In Vitro Human Cell Studies:
    • Cell Type: Human microvascular endothelial cells (HMEC-1).
    • Challenge: Treatment with recombinant human sVE-cadherin (EC1-5 domains) to induce barrier dysfunction.
    • Co-Treatment with this compound: Used at concentrations of 1 µM and 10 µM.
    • Assessment:
      • Endothelial Barrier Function: Measured by Electric Cell-substrate Impedance Sensing (ECIS).
      • Molecular Mechanism: Analysis of VE-PTP/VE-cadherin interaction and RhoGEF1-mediated RhoA activation (e.g., via Western Blot, pull-down assays).

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action for this compound based on the assembled research, integrating both the ECC and sVE-cadherin studies:

G ECC Extracorporeal Circulation (ECC) Sheddase ADAM10/Sheddase Activation ECC->Sheddase LPS LPS / Systemic Inflammation LPS->Sheddase sVEcad sVE-cadherin (EC1-5) Release Sheddase->sVEcad VEPTP_cadherin Disruption of VE-PTP/VE-cadherin Interaction sVEcad->VEPTP_cadherin Tie2_dephos Tie2 Dephosphorylation VEPTP_cadherin->Tie2_dephos RhoA_act RhoGEF1-mediated RhoA Activation VEPTP_cadherin->RhoA_act Dysbalanced Signaling BarrierDisruption Endothelial Barrier Disruption & Hyperpermeability Tie2_dephos->BarrierDisruption RhoA_act->BarrierDisruption MicrocircFailure Microcirculatory Failure Tissue Edema, Organ Dysfunction BarrierDisruption->MicrocircFailure Razu This compound (AKB-9778) VE-PTP Inhibitor Tie2_phos Tie2 Phosphorylation (Stabilization) Razu->Tie2_phos Promotes BarrierStable Barrier Stabilization Razu->BarrierStable Counters sVE-cadherin & RhoA effects NoPerfusionKidney No Improvement in Microcirculatory Perfusion or Kidney Edema Razu->NoPerfusionKidney In ECC Model Tie2_phos->BarrierStable LungProtection Improved Lung Function (Reduced Inflammation) BarrierStable->LungProtection

Key Considerations for Researchers

  • Context-Dependent Efficacy: this compound is not a universal barrier-stabilizer. Its efficacy is highly context-dependent, showing promise in models involving sVE-cadherin-mediated dysfunction or lung injury, but failing to improve outcomes in other scenarios like ECC-induced perfusion deficits [1] [2].
  • Hemodynamic Monitoring: Be aware that this compound can cause a significant, immediate decrease in Mean Arterial Pressure, as observed in the rat ECC model. This requires careful monitoring in experimental settings [1].
  • Mechanistic vs. Therapeutic Agent: Currently, this compound serves as an excellent tool compound for researching the VE-PTP pathway. However, its mixed results highlight the complexity of endothelial barrier regulation and suggest it may have limited utility as a broad-spectrum therapeutic agent in its current form.

References

Razuprotafib (AKB-9778) Application Notes and Protocols: Targeting Schlemm's Canal for Intraocular Pressure Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Open-angle glaucoma (OAG) represents a leading cause of irreversible blindness worldwide, affecting approximately 44.7 million people globally, with projections suggesting this burden will increase significantly in coming decades. [1] OAG is characterized by progressive optic neuropathy with associated visual field loss, wherein elevated intraocular pressure (IOP) remains the primary modifiable risk factor. Current therapeutic approaches primarily focus on IOP reduction through mechanisms that either decrease aqueous humor production or enhance uveoscleral outflow, largely neglecting the conventional outflow pathway through the trabecular meshwork (TM) and Schlemm's canal (SC). [1] [2] This limitation of existing drug classes has prompted investigation into novel agents that directly target the pathological changes in the conventional outflow pathway, with Tie2 activation emerging as a particularly promising approach.

Razuprotafib (formerly AKB-9778) is a first-in-class small molecule inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP) that activates the Tie2 receptor by inhibiting its negative regulator. [2] The angiopoietin-Tie2 signaling pathway has been genetically implicated in both primary congenital glaucoma and primary open-angle glaucoma, with human genetic studies identifying loss-of-function variants in TEK (encoding Tie2) and its primary ligand ANGPT1 in patients with glaucoma. [3] The Tie2 receptor is highly expressed in Schlemm's canal endothelial cells, making it an ideal target for interventions designed to enhance conventional outflow facility. [3] [2] Unlike current frontline glaucoma therapies that do not address the underlying pathology in the conventional outflow pathway, this compound represents a disease-modifying approach that directly targets Schlemm's canal dysfunction to restore physiological aqueous humor outflow.

Table 1: Key Characteristics of this compound (AKB-9778)

Parameter Specification Clinical Relevance
Molecular Target VE-PTP (vascular endothelial protein tyrosine phosphatase) Negative regulator of Tie2 receptor; inhibition enhances Tie2 phosphorylation
Mechanism of Action Tie2 receptor activation Increases Schlemm's canal lumen area and outflow facility
Development Stage Phase 2 clinical trials completed Demonstrated statistically significant IOP reduction in patients with OAG/OHT
Administration Routes Subcutaneous, topical ocular Topical formulation developed for glaucoma treatment
Therapeutic Class First-in-class Tie2 activator Novel mechanism targeting conventional outflow pathway

Mechanism of Action and Signaling Pathway

The angiopoietin-Tie2 signaling pathway plays a critical role in the development and maintenance of Schlemm's canal, a specialized vascular structure that constitutes the primary drainage route for aqueous humor from the anterior chamber. [3] Under physiological conditions, binding of angiopoietin-1 (Angpt1) to the Tie2 receptor promotes receptor dimerization and autophosphorylation of intracellular tyrosine residues, initiating downstream signaling cascades that maintain endothelial cell integrity, promote cell survival, and regulate vascular stability. [3] [2] VE-PTP functions as a critical negative regulator of this pathway by directly dephosphorylating Tie2, thereby attenuating its signaling activity. This compound exerts its therapeutic effects by selectively inhibiting VE-PTP, which shifts the equilibrium toward sustained Tie2 activation even in the absence of increased angiopoietin stimulation.

The cellular effects of Tie2 activation in Schlemm's canal endothelium include reorganization of cellular junctions and cytoskeletal elements that collectively increase the filtration area available for aqueous humor efflux. [2] Preclinical studies in mouse models have demonstrated that this compound treatment significantly expands Schlemm's canal lumen and enhances outflow facility, providing a mechanistic foundation for its IOP-lowering effects. [2] Importantly, VE-PTP localization studies have confirmed its specific expression in Schlemm's canal endothelial cells in both human and mouse eyes, explaining the tissue-selective effects of this compound despite the broader distribution of Tie2 in other vascular beds. [2] This selective expression pattern enables targeted modulation of the conventional outflow pathway without widespread vascular effects.

G Ang1 Angiopoietin-1 (ANGPT1) Tie2 Tie2 Receptor Ang1->Tie2 Binds P_Tie2 Phosphorylated Tie2 Tie2->P_Tie2 Phosphorylation VEPTP VE-PTP VEPTP->Tie2 Dephosphorylates Razu This compound Razu->VEPTP Inhibits SC Schlemm's Canal Expansion P_Tie2->SC Promotes IOP IOP Reduction SC->IOP Increases Outflow

Diagram 1: this compound Mechanism of Action via VE-PTP Inhibition and Tie2 Activation. This compound binds to and inhibits VE-PTP, preventing dephosphorylation of Tie2 receptors. Concurrent angiopoietin-1 binding promotes Tie2 phosphorylation, leading to Schlemm's canal expansion and increased aqueous outflow with subsequent IOP reduction.

The signaling crosstalk between the trabecular meshwork and Schlemm's canal represents a critical regulatory axis for IOP homeostasis. [3] Single-cell transcriptomic analyses have revealed that Angpt1 expression is predominantly localized to neural crest-derived trabecular meshwork cells, while its receptor Tie2 is primarily expressed in Schlemm's canal endothelium. [3] This paracrine signaling relationship underscores the importance of trabecular meshwork-Schlemm's canal crosstalk in maintaining conventional outflow function. In glaucomatous eyes, disruption of this signaling axis contributes to Schlemm's canal collapse and increased outflow resistance. By enhancing Tie2 signaling independently of angiopoietin ligands, this compound effectively bypasses pathological disruptions in this crosstalk, representing a novel therapeutic strategy that directly targets the underlying pathophysiology of impaired conventional outflow in glaucoma.

Clinical Efficacy Data

Phase 2 Clinical Trial Results

The efficacy and safety of this compound were evaluated in a phase 2, double-masked, randomized, multicenter, parallel-group study involving 194 subjects with open-angle glaucoma or ocular hypertension. [1] [4] Participants were randomized to one of three treatment arms: This compound every day (QD) + latanoprost, This compound twice daily (BID) + latanoprost, or latanoprost monotherapy. The primary endpoint was change in mean diurnal IOP from baseline at day 28, with IOP measurements obtained at 08:00, 10:00, 12:00, and 16:00 hours using Goldmann applanation tonometry. [1] The study demonstrated that This compound BID + latanoprost resulted in a statistically significant greater reduction in diurnal IOP compared to latanoprost alone (7.95 ± 0.26 mmHg vs. 7.04 ± 0.26 mm Hg, P < 0.05). [1] [4] This enhancement of IOP reduction with twice-daily dosing suggests that sustained Tie2 activation is necessary for maximal therapeutic effect.

Further analysis of the clinical data revealed important time-dependent effects, with a smaller IOP reduction difference observed after 14 days of treatment (7.62 ± 0.26 mm Hg for this compound BID + latanoprost vs. 7.03 ± 0.26 mm Hg for latanoprost alone, P = 0.11) compared to the 28-day endpoint. [1] This progressive efficacy with longer treatment duration aligns with the proposed mechanism of action involving structural remodeling of Schlemm's canal, which would be expected to require sustained pathway activation. Additionally, subgroup analyses revealed more pronounced IOP reductions in patients with higher baseline IOP, with a 1.6 mmHg additional IOP reduction in patients with post-washout IOPs >26 mmHg compared to those with lower baseline pressures. [5] This differential efficacy suggests that this compound may offer particular benefit for patients with more severe ocular hypertension.

Table 2: Efficacy Outcomes from Phase 2 Clinical Trial of this compound in OAG/OHT Patients

Treatment Group Mean Diurnal IOP Reduction at Day 14 (mm Hg) Mean Diurnal IOP Reduction at Day 28 (mm Hg) P-value vs. Latanoprost Monotherapy Clinical Significance
Latanoprost Monotherapy 7.03 ± 0.26 7.04 ± 0.26 Reference Standard of care
This compound QD + Latanoprost Not reported Not significant >0.05 Once-daily dosing insufficient
This compound BID + Latanoprost 7.62 ± 0.26 7.95 ± 0.26 <0.05 Statistically significant enhancement
Safety and Tolerability Profile

In the phase 2 clinical trial, topical ocular this compound was generally well tolerated when administered as an adjunct to latanoprost therapy. [1] The most notable adverse effect was conjunctival hyperemia, which increased by 1.1 units on the four-point Efron scale two hours post-dose from a baseline value of 0.6 units, with subsequent decrease thereafter. [1] This transient hyperemia is consistent with the mechanism of action, as Tie2 activation promotes vascular dilation and increased blood flow. An increase of two or more grades on the hyperemia scale compared to any previous timepoint for an individual eye was recorded as an adverse event, and if patients complained of hyperemia, an adverse event was recorded regardless of grade. [1] Only one subject (in the this compound BID + latanoprost group) discontinued study participation due to an adverse event, with 193 of 194 randomized subjects (99.5%) completing the study. [1]

Beyond ocular applications, this compound has been evaluated for other indications including acute respiratory distress syndrome (ARDS) in the I-SPY COVID Trial. [6] In this critically ill population, the drug was associated with a modest reduction in systolic blood pressure (approximately 4-5 mm Hg), which was attributed to nitric oxide production by endothelial cells downstream of Tie2 activation. [6] While this effect was not clinically significant in most patients, it complicated administration in COVID-19 patients with hemodynamic instability, leading to discontinuation of testing in this trial. [6] Importantly, no such systemic effects have been reported with topical ocular administration, supporting the favorable safety profile of this compound for glaucoma treatment.

Experimental Protocols

In Vivo IOP Measurement in Animal Models

Comprehensive assessment of this compound's IOP-lowering efficacy requires validated protocols for in vivo measurement in animal models. The following protocol outlines the standardized approach for evaluating topical ocular this compound in mouse models:

  • Animals: Use C57BL/6 mice (8-12 weeks old), with sample sizes of 8-12 animals per treatment group to ensure adequate statistical power. Include Tie2 heterozygous (Tie2+/-) mice to evaluate efficacy in models with compromised Tie2 signaling. [2]

  • Drug Formulation: Prepare 4.0% this compound in a vehicle containing 15% hydroxypropyl-β-cyclodextrin (HPβCD) + 1% dextrose. [2] The vehicle solution alone serves as the negative control.

  • Dosing Protocol: Administer 2.5 μL drops topically to the corneal surface once or twice daily. For combination studies with prostaglandin analogs, administer latanoprost (0.005%) once daily in the evening, with this compound administered at least 5 minutes apart from other ocular medications. [1]

  • IOP Measurement: Measure IOP using a calibrated rebound tonometer (e.g., TonoLab) at consistent times throughout the day (e.g., 08:00, 10:00, 12:00, and 16:00 hours) to account for diurnal fluctuations. [1] [2] Perform measurements under gentle physical restraint without anesthesia, as anesthetic agents can influence IOP measurements. Take six consecutive measurements per eye and calculate the mean, excluding any readings with excessive standard deviation.

  • Study Duration: Conduct treatment for a minimum of 28 days to evaluate sustained IOP-lowering effects, with interim measurements at days 7, 14, and 21. [1]

  • Data Analysis: Express IOP values as mean ± SEM. Perform statistical analysis using two-way ANOVA with repeated measures, followed by post-hoc tests with appropriate corrections for multiple comparisons. Significance is defined as P < 0.05.

For rabbit studies, similar principles apply with modifications for species differences: use 30 μL drop volumes administered once or twice daily, and consider using pneumatonometry or applanation tonometry for IOP measurement. [2] Include baseline IOP measurements before treatment initiation and monitor for potential systemic effects given the larger drop volume relative to body size.

Outflow Facility Measurements

Outflow facility represents a critical functional parameter that directly reflects conventional outflow pathway function. The following ex vivo protocol enables quantitative assessment of this compound's effect on aqueous humor dynamics:

  • Enucleation and Preparation: Enucleate eyes immediately post-euthanasia and place in chilled, oxygenated physiological saline solution. Carefully dissect to isolate the anterior segment with intact outflow tissues. [2]

  • Perfusion System Setup: Mount the anterior segment in a custom perfusion chamber maintained at 35°C. Connect to a computer-controlled perfusion system capable of generating precise pressure-flow relationships. Use Dulbecco's modified Eagle medium (DMEM) supplemented with 5.5 mM glucose and antibiotics as the perfusion fluid. [2]

  • Baseline Measurement: Perfuse at sequential pressure steps (8, 12, 16, 20, and 25 mm Hg) with a minimum 45-minute equilibration period at each pressure. Measure flow rates at each pressure point to establish baseline pressure-flow relationships.

  • Drug Treatment: Add this compound (10-100 μM) to the perfusion reservoir or administer via bolus injection into the perfusion line. For control eyes, use vehicle solution alone.

  • Post-Treatment Measurement: Repeat the pressure-step protocol after 2-4 hours of drug exposure to assess treatment effects on outflow facility.

  • Data Analysis: Calculate outflow facility (C) as the slope of the pressure-flow relationship using linear regression. Normalize post-treatment values to baseline and compare between treatment groups using Student's t-test or one-way ANOVA with appropriate post-hoc testing.

This ex vivo approach provides direct functional assessment of conventional outflow enhancement without confounding influences from aqueous production or uveoscleral outflow, making it particularly valuable for mechanistic studies of trabecular outflow function.

Schlemm's Canal Morphometry

Histological assessment of Schlemm's canal morphology provides structural correlates to functional outflow improvements. The following protocol details the quantitative analysis of SC dimensions:

  • Tissue Fixation and Processing: Enucleate eyes and fix in 4% paraformaldehyde for 24 hours at 4°C. Process through graded sucrose solutions (10%, 20%, 30%) for cryoprotection before embedding in optimal cutting temperature (OCT) compound. [3]

  • Sectioning and Staining: Prepare 10-12 μm thick frozen sections through the iridocorneal angle. Perform immunohistochemistry using antibodies against CD31 (PECAM-1) to specifically label Schlemm's canal endothelium. [3] Include appropriate isotype controls to confirm staining specificity.

  • Image Acquisition and Analysis: Capture high-resolution images of the iridocorneal angle using confocal microscopy. Use image analysis software (e.g., ImageJ) to measure SC cross-sectional area, lumen diameter, and shape index. [3] Analyze a minimum of 10-15 sections per eye, spaced at least 50 μm apart to avoid duplicate counting of the same canal region.

  • Quantitative Assessment: Express SC area as μm² per 20x field. Compare between treatment groups using unpaired t-tests or one-way ANOVA with significance defined as P < 0.05.

This morphometric approach has demonstrated that this compound treatment significantly increases SC cross-sectional area in both wild-type and Tie2+/- mice, providing structural evidence for its mechanism of action. [2]

G Start Study Initiation Animal Animal Model Selection (C57BL/6, Tie2+/−) Start->Animal Form Drug Formulation (4.0% in HPβCD + Dextrose) Animal->Form Treat Treatment Administration (Topical, 2.5 μL BID) Form->Treat IOP IOP Measurement (Rebound Tonometry) Treat->IOP Days 7, 14, 28 IOP->Treat Continue treatment Sac Tissue Collection IOP->Sac Study endpoint FC Outflow Facility Measurement (Perfusion System) Sac->FC Histo SC Morphometry (Immunohistochemistry) Sac->Histo Data Data Analysis (ANOVA, p<0.05) FC->Data Histo->Data

Diagram 2: Experimental Workflow for Evaluating this compound Efficacy. The comprehensive assessment includes in vivo IOP measurements over 28 days followed by ex vivo analyses of outflow facility and Schlemm's canal morphology to establish structure-function correlations.

Research Applications and Future Directions

The development of this compound represents a paradigm shift in glaucoma therapeutics, moving beyond symptomatic IOP reduction toward disease-modifying interventions that target the underlying pathology in the conventional outflow pathway. [3] [2] Its novel mechanism of action—direct enhancement of Schlemm's canal function through Tie2 activation—complements existing drug classes and offers new opportunities for combination therapy. The demonstrated efficacy as an adjunct to prostaglandin analogs supports clinical use in patients requiring additional IOP reduction beyond first-line therapy. [1] [4] Furthermore, the potential for structure restoration in the outflow pathway suggests that early intervention with this compound might alter disease progression in ways not possible with current therapies.

Future research directions should explore biomarker development to identify patients most likely to respond to Tie2 activation therapy, potentially focusing on those with specific genetic variants in the angiopoietin-Tie2 pathway or characteristic imaging findings of Schlemm's canal compromise. [3] Additionally, investigation of neuroprotective effects secondary to IOP reduction and potential vascular benefits would further characterize this compound's therapeutic potential. The differential response based on baseline IOP suggests that patient stratification may optimize treatment outcomes. [5] As the first Tie2 activator in clinical development for glaucoma, this compound establishes a new drug class with significant potential to address unmet needs in glaucoma management, particularly for patients with progressive disease despite current therapies.

References

Razuprotafib microcirculatory perfusion assessment techniques

Author: Smolecule Technical Support Team. Date: February 2026

Razuprotafib In Vivo Application Notes

VE-PTP Inhibition in Acute Inflammatory Models: this compound (AKB-9778) is a small-molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). It was investigated for its potential to stabilize the endothelial barrier and mitigate microvascular dysfunction induced by Extracorporeal Membrane Oxygenation (ECMO) or isolated Extracorporeal Circulation (ECC) in a rat model [1] [2].

  • Key Findings: Treatment with this compound did not improve ECC-induced impairment of capillary perfusion or renal edema. However, it showed a positive effect on lung function, evidenced by an improved PaO₂/FiO₂ ratio and reduced histopathological pulmonary interstitial inflammation [1].
  • Mechanistic Insights: The drug suppressed the ECC-induced increase in TNFα but led to a further increase in angiopoietin-2 after ECC discontinuation. It did not significantly affect circulating IL-6, ICAM-1, angiopoietin-1, soluble Tie2, or tissue mRNA expression of VE-PTP, Tie1, and Tie2 [1].

Table 1: Key Quantitative Findings from ECC Rat Model

This table consolidates the primary outcomes from the in vivo study [1].

Assessment Parameter Effect of ECC (vs. Sham) Effect of this compound (vs. Placebo)
Capillary Perfusion (Continuously perfused vessels) Decreased No significant improvement
Renal Edema (Wet-to-dry weight ratio) Increased No significant effect
Pulmonary Edema (Wet-to-dry weight ratio) No change No significant effect
PaO₂/FiO₂ Ratio Information not specific Improved
Pulmonary Interstitial Inflammation Increased Reduced
Plasma TNFα Level Increased Suppressed
Plasma Angiopoietin-2 Level Increased Further increased post-ECC

Detailed Experimental Protocols

Here is a detailed methodology for key experiments cited in the research [1].

Protocol 1: In Vivo Assessment of ECC-Induced Microcirculatory Dysfunction

1. Animal Model and ECC Procedure

  • Subjects: Male Wistar rats (e.g., ~300-400g).
  • Surgical Procedure: Anesthetize rats and cannulate the right jugular vein and tail artery to connect to a primed extracorporeal circuit.
  • ECC Protocol: Maintain animals on a miniature ECC system for a set period (e.g., 2 hours). Include control groups: a sham-operated group (identical surgery without ECC) and a placebo-treated ECC group.
  • Drug Administration: Administer this compound (e.g., via subcutaneous injection) at a specified dose and timing relative to ECC initiation. The placebo group receives an equivalent volume of vehicle.

2. Intravital Microscopy for Microcirculatory Assessment

  • Preparation: Following ECC, exteriorize a section of the cremaster muscle or another thin tissue for direct visualization.
  • Imaging: Use a dedicated intravital microscope under transillumination. Record video from multiple fields of view.
  • Video Analysis: Analyze the recordings to classify capillary perfusion states:
    • Continuous: Uninterrupted blood flow.
    • Intermittent: Flow that starts and stops.
    • Non-perfused: No flow observed.
  • Key Metrics: Calculate the Proportion of Perfused Vessels (PPV), the number of vessels in each category, and Functional Capillary Density (FCD).

3. Assessment of Vascular Leakage and Edema

  • Wet-to-Dry Weight Ratio:
    • Immediately after sacrifice, harvest target organs (e.g., kidney, lung).
    • Weigh the tissue to obtain the "wet weight."
    • Dehydrate the tissue in an oven (e.g., 60°C) for 48-72 hours until weight stabilizes.
    • Weigh the tissue again to obtain the "dry weight."
    • Calculate the ratio: (Wet Weight / Dry Weight). A higher ratio indicates more severe tissue edema.
  • Dextran Extravasation:
    • Administer a fluorescently-labeled dextran solution (e.g., FITC-dextran, 70 kDa) intravenously before sacrifice.
    • Harvest and homogenize tissue samples.
    • Measure fluorescence intensity in the tissue homogenate and plasma using a fluorometer.
    • Calculate the extravasation ratio as (Tissue Fluorescence / Plasma Fluorescence).

4. Molecular and Histopathological Analysis

  • Plasma Biomarkers: Collect blood plasma at various time points. Use Enzyme-Linked Immunosorbent Assay (ELISA) to quantify levels of TNFα, Angiopoietin-2, IL-6, etc.
  • Gene Expression Analysis: Extract total RNA from tissue samples. Perform qRT-PCR to measure mRNA expression of VE-PTP, Tie1, Tie2, etc.
  • Histopathology: Score lung and kidney sections for features like interstitial inflammation, perivascular/alveolar edema, and neutrophil sequestration (e.g., on a scale of 0-4).

Visualizing the Angiopoietin-Tie2 Signaling Pathway

The diagram below illustrates the molecular pathway targeted by this compound, showing how it aims to stabilize the endothelial barrier [1].

G Angiopoietin-Tie2 Signaling Pathway and VE-PTP Inhibition Ang1 Angiopoietin-1 (Agonist) Tie2 Tie2 Receptor (Phosphorylated, Active) Ang1->Tie2  Binds & Activates Ang2 Angiopoietin-2 (Context Antagonist) Ang2->Tie2  Competes & Inhibits Barrier_Stable Stable Endothelial Barrier Tie2->Barrier_Stable  Promotes Tie2_Inactive Tie2 Receptor (Dephosphorylated, Inactive) Barrier_Leaky Leaky Endothelial Barrier (Hyperpermeability) Tie2_Inactive->Barrier_Leaky  Leads to VE_PTP VE-PTP (Endothelial Phosphatase) VE_PTP->Tie2_Inactive  Dephosphorylates Razu This compound (AKB-9778) VE-PTP Inhibitor Razu->VE_PTP  Inhibits Inflammation Inflammatory Stimulus (e.g., ECC) Inflammation->Ang2  Upregulates Inflammation->VE_PTP  May Activate

Visualizing the Experimental Workflow

This flowchart outlines the key procedural steps for the in vivo assessment of this compound [1].

G In Vivo ECC Model and Assessment Workflow Start Animal Model Selection (Wistar Rats) Group Randomization into Groups: 1. Sham + Vehicle 2. ECC + Vehicle 3. ECC + this compound Start->Group Surgery Surgical Preparation & Cannulation (Jugular Vein, Tail Artery) Group->Surgery Dosing Drug/Vehicle Administration (Subcutaneous) Surgery->Dosing ECC ECC Initiation & Maintenance (e.g., 2 hours) Dosing->ECC Assess1 Hemodynamic & Blood Gas Monitoring ECC->Assess1 Sacrifice Terminal Procedure & Tissue Harvest Assess1->Sacrifice IM Intravital Microscopy (Capillary Perfusion) Sacrifice->IM Cremaster Muscle WDW Wet-to-Dry Weight Ratio (Organ Edema) Sacrifice->WDW Kidney & Lung ELISA Plasma Biomarker Analysis (ELISA for TNFα, Ang-2) Sacrifice->ELISA Plasma Collection PCR Gene Expression Analysis (qRT-PCR for VE-PTP, Tie2) Sacrifice->PCR Tissue Snap-Freezing Histo Histopathological Scoring (Lung/Kidney) Sacrifice->Histo Tissue Fixation

Discussion and Key Takeaways

  • Mechanism vs. Outcome: The study demonstrates that VE-PTP inhibition with this compound is insufficient to reverse all aspects of ECC-induced microvascular injury. The dissociation between improved pulmonary inflammation and the lack of effect on microcirculatory perfusion and renal edema suggests pathway complexity and organ-specific responses [1].
  • Angiopoietin-2 Surge: The further increase in angiopoietin-2 following this compound treatment and ECC discontinuation is a critical finding. As a natural antagonist of Tie2, elevated Ang-2 may counteract the stabilizing effects of increased Tie2 phosphorylation, potentially explaining the lack of overall efficacy on permeability and perfusion [1].
  • Future Research: These results indicate that successful endothelial stabilization in acute systemic inflammation may require a multi-targeted approach, such as combining VE-PTP inhibition with Ang-2 neutralization.

References

Key Experimental Findings on Razuprotafib's Limitations

Author: Smolecule Technical Support Team. Date: February 2026

The core limitation is that Razuprotafib did not improve microcirculatory perfusion in a rat model of extracorporeal circulation (ECC), despite showing benefits in other areas [1].

Experimental Context Key Finding on Perfusion Other Observed Effects Citation
Rat ECC (model for ECMO) No improvement in capillary perfusion or renal edema. Improved lung function (PaO2/FiO2 ratio) and reduced lung inflammation; suppressed TNFα. [1]
Fabry Disease (in vitro) N/A (Not directly assessed) Improved glycocalyx structure and endothelial function in vitro. [2]
Glioblastoma (mouse model) N/A (Not directly assessed) Agonistic anti-Tie2 antibody (alternative Tie2 activation) normalized tumor vasculature. [3]
Open-Angle Glaucoma (Clinical) N/A (Different outcome measure) Significantly reduced intraocular pressure. [4]

Mechanism of Action & Signaling Pathway

This compound is a small-molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). Its mechanism can be summarized as follows [1] [4] [5]:

G This compound This compound VEPTP VEPTP This compound->VEPTP Inhibits Tie2_P Tie2 (Phosphorylated) VEPTP->Tie2_P De-phosphorylates VEGFR2_P VEGFR2 (Phosphorylated) VEPTP->VEGFR2_P De-phosphorylates? (Context-dependent) Tie2 Tie2 Tie2->Tie2_P Phosphorylation Barrier_Stability Barrier_Stability Tie2_P->Barrier_Stability Promotes VEGFR2 VEGFR2 VEGFR2->VEGFR2_P Phosphorylation Barrier_Destabilization Barrier_Destabilization VEGFR2_P->Barrier_Destabilization Promotes

FAQs & Troubleshooting Guide

Q1: Why did this compound fail to improve microcirculatory perfusion in our ECC model? This is likely due to the complexity of the inflammatory response. In the rat ECC study, despite Tie2 activation, there was a further increase in Angiopoietin-2 (Ang-2), a natural Tie2 antagonist. A strong inflammatory environment rich in Ang-2 and other factors may overwhelm the stabilizing effect of VE-PTP inhibition [1]. Furthermore, the study did not find an effect on other key pathways like ICAM-1 or IL-6, suggesting the perfusion disturbance may be driven by mechanisms beyond Tie2 stability [1].

Q2: In which conditions is this compound more likely to be effective? this compound is more effective in settings where vascular leakage is a primary concern and the inflammatory context is less dominant. Evidence supports its benefit in:

  • Stabilizing the glycocalyx: It improved endothelial glycocalyx structure in an in vitro model of Fabry disease [2].
  • Reducing intraocular pressure: It enhances outflow facility in the eye's Schlemm's canal by targeting a specific vascular bed [4].
  • Improving lung function: In the same ECC model where perfusion didn't improve, it reduced pulmonary inflammation and improved gas exchange, indicating organ-specific effects [1].

Q3: What are critical experimental parameters to monitor when testing this compound? Your experimental protocol should include tracking these key parameters to understand the drug's effect and limitations:

  • Systemic Inflammation Markers: Always measure cytokines like TNFα, IL-6, and especially Ang-2 levels. Their presence can explain a lack of efficacy [1].
  • Direct Perfusion Metrics: Use intravital microscopy to directly quantify continuously, intermittently, and non-perfused capillaries. Do not rely solely on downstream markers [1].
  • Tissue-Specific Edema: Assess the wet-to-dry weight ratio in the organs you are studying (e.g., kidney, lung), as effects can be organ-dependent [1].
  • Hemodynamic Monitoring: Be aware that this compound can cause a transient decrease in mean arterial pressure (MAP) immediately after administration, which may influence your results [1].

Suggested Experimental Workflow

For a comprehensive assessment of this compound in your model, consider the following workflow that integrates the key parameters above:

G A 1. Establish Disease Model B 2. Administer this compound A->B C 3. Monitor Hemodynamics B->C D 4. Assess Perfusion & Permeability C->D E 5. Analyze Biomarkers D->E F 6. Evaluate Organ-Specific Outcomes E->F

References

Razuprotafib renal edema reduction challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Does Razuprotafib effectively reduce renal edema in ECC models?

    • A: No. In a rat model of extracorporeal circulation (ECC), treatment with this compound did not influence the increased wet-to-dry weight ratio in kidneys, a standard marker for edema. This indicates a lack of efficacy for renal edema in this specific setting [1] [2].
  • Q2: Does this compound improve ECC-induced microcirculatory perfusion disturbances?

    • A: No. Assessment via intravital microscopy showed that this compound had no effect on the ECC-induced impairment of capillary perfusion. It did not improve the number of perfused vessels compared to the placebo [1] [2].
  • Q3: If not for renal edema, in which area did this compound show a positive effect?

    • A: Despite the lack of renal benefit, this compound mitigated ECC-induced lung injury. It improved the PaO2/FiO2 ratio (a measure of oxygen exchange) and reduced histopathological pulmonary interstitial inflammation compared to the placebo [1] [2].
  • Q4: What were the observed effects on key biomarkers?

    • A: this compound led to a complex biomarker profile [1] [2] [3]:
      • Suppressed the ECC-induced increase in TNFα.
      • Further increased levels of Angiopoietin-2 (Ang-2) after ECC discontinuation.
      • No significant effect on circulating IL-6, ICAM-1, Angiopoietin-1, soluble Tie2, or tissue VE-PTP, Tie1, and Tie2 mRNA expression.

Experimental Data Summary

The tables below summarize the key quantitative and histological findings from the recent 2025 study for easy comparison.

Table 1: Key Quantitative Outcomes in ECC Rat Model

Parameter Control Group ECC + Placebo ECC + this compound Effect of this compound
Renal Edema (Wet/Dry Ratio) Baseline level Increased No improvement vs. Placebo No effect [1]
Microcirculatory Perfusion Baseline level Impaired No improvement vs. Placebo No effect [1]
Lung PaO2/FiO2 Ratio Baseline level Reduced Improved vs. Placebo Positive effect [1]
Plasma TNFα Baseline level Increased Suppressed vs. Placebo Modulated [1] [3]
Plasma Angiopoietin-2 Baseline level Increased Further Increased vs. Placebo Modulated [1] [3]

Table 2: Histopathological Assessment (Lung)

Parameter Control Group ECC + Placebo ECC + this compound
Interstitial Inflammation 0 [0-0] 1 [1-1] 0 [0-1] *
Perivascular Edema 2 [1-3] 2 [2-3] 2 [2-3]
Alveolar Edema 0 [0-1] 0 [0-0] 0 [0-0]

Data are median [IQR] based on a 0-4 score. *p < 0.05 vs. ECC+Placebo [2].

Detailed Experimental Protocol

For researchers looking to replicate or understand the methodology, here is a summary of the core protocol from the study.

  • Study Design: In vivo, randomized, placebo-controlled study in rats [1] [2].
  • Animal Groups:
    • ECC + this compound (n=11): Subjected to ECC after treatment with this compound.
    • ECC + Placebo (n=11): Subjected to ECC after treatment with a vehicle.
    • Sham Control (n=8): Underwent surgical procedure without ECC.
  • Intervention: Rats were subjected to 2 hours of extracorporeal circulation (ECC) [1].
  • Primary Assessments:
    • Microcirculatory Perfusion: Assessed using intravital microscopy of the cremaster muscle. Parameters measured included the number of continuously, intermittently, and non-perfused vessels, as well as the proportion of perfused vessels (PPV) [1] [2].
    • Organ Edema: Evaluated by measuring the wet-to-dry weight ratio of kidney and lung tissues [1] [2].
    • Vascular Leakage: Quantified via dextran extravasation in tissues [2].
  • Secondary Assessments:
    • Histopathology: Scored for edema, inflammation, and injury [2].
    • Inflammatory Biomarkers: Plasma levels of TNFα, IL-6, Ang-1, Ang-2, and ICAM-1 were measured [1] [2].
    • Gene Expression: Tissue mRNA levels of VE-PTP, Tie1, and Tie2 were analyzed [1].

Mechanisms & Workflow

The following diagram illustrates the proposed mechanism of action for this compound and the logical flow of the experimental hypotheses and findings.

G Start ECC/Inflammatory Trigger MOA This compound inhibits VE-PTP Start->MOA Tie2 Enhanced Tie2 Phosphorylation MOA->Tie2 Goal Goal: Stabilize Endothelial Barrier Tie2->Goal Hypo_Kidney Hypothesis: Reduce Renal Edema Goal->Hypo_Kidney Hypo_Perfusion Hypothesis: Improve Microcirculatory Perfusion Goal->Hypo_Perfusion Hypo_Lung Observed Effect: Reduced Lung Inflammation Goal->Hypo_Lung Finding_Kidney Finding: No Improvement (Wet/Dry Weight Ratio) Hypo_Kidney->Finding_Kidney Finding_Perfusion Finding: No Improvement (Intravital Microscopy) Hypo_Perfusion->Finding_Perfusion Finding_Lung Finding: Improved PaO2/FiO2 Ratio Hypo_Lung->Finding_Lung

Diagram: Experimental Hypothesis vs. Findings for this compound in ECC Model

Potential Troubleshooting & Research Directions

The mixed results suggest organ-specific mechanisms. Consider these points for your research:

  • Verify the Disease Model: The failure may be model-specific. This compound has shown efficacy in other conditions like diabetic macular edema and open-angle glaucoma by targeting vascular leakage and outflow pathways [4] [5] [6]. The profound inflammation from ECC might overwhelm the Tie2 stabilization mechanism.
  • Investigate the Ang-2 Surge: The paradoxical increase in Angiopoietin-2, a natural Tie2 antagonist, could be a key resistance mechanism. Combining this compound with an Ang-2 inhibitor (e.g., Faricimab) could be a potential strategy [1] [4].
  • Explore Genetic Evidence: Recent human genetic studies link rare variants in the PTPRB gene (encodes VE-PTP) to central serous chorioretinopathy and varicose veins, confirming its critical role in vascular stability [7]. This supports the target but underscores the complexity of its biology.

References

Quantitative Profile of Conjunctival Hyperemia

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the hyperemia data observed in a Phase 2 clinical trial of Razuprotafib as an adjunct to Latanoprost [1].

Parameter Details
Assessment Scale Efron bulbar conjunctival hyperemia scale (0-4) [1]
Baseline Value 0.6 units (pre-dose, Day 28) [1]
Peak Effect Increased by 1.1 units from baseline [1]
Time of Peak 2 hours post-dose [1]
Time Course Decreased thereafter (after the 2-hour peak) [1]
Adverse Event (AE) Reporting Rule An increase of ≥2 grades from the lowest previous score, or any subject complaint of hyperemia [1]

Experimental Protocol for Hyperemia Assessment

For consistency with the cited study, you can implement the following methodology to monitor conjunctival hyperemia in your experiments [1].

  • 1. Scale: Use the standardized Efron bulbar conjunctival hyperemia scale for all assessments. The grades are defined as:

    • 0: Normal
    • 1: Trace
    • 2: Mild
    • 3: Moderate
    • 4: Severe
  • 2. Timing: Schedule assessments at the following time points relative to the administration of the drug:

    • Pre-dose (to establish a baseline)
    • 2 hours post-dose
    • 4 hours post-dose
    • 8 hours post-dose
  • 3. Procedure: Conduct these assessments on specific study days, such as Day 14 and Day 28 of the treatment period.

  • 4. Data Recording: Record the specific grade (0-4) at each time point. Per the study protocol, an increase of two or more grades from the lowest previous score for an individual eye should be documented as an adverse event.

Mechanism of Action and Hyperemia

The diagram below illustrates the proposed mechanism of this compound and its potential link to conjunctival hyperemia, which may assist in troubleshooting.

G This compound This compound VEPTP VE-PTP This compound->VEPTP Inhibits Tie2 Tie2 Receptor VEPTP->Tie2 Normally suppresses SC_Outflow ↑ Schlemm's Canal Outflow Facility Tie2->SC_Outflow Activation improves Vasodilation Potential Vasodilation in Conjunctiva Tie2->Vasodilation Possible downstream effect on vasculature IOP ↓ Intraocular Pressure (IOP) SC_Outflow->IOP Hyperemia Conjunctival Hyperemia (Transient, peaks at 2h) Vasodilation->Hyperemia

Frequently Asked Questions for Technical Support

Q1: Is the conjunctival hyperemia caused by this compound a cause for concern in clinical trials? Based on the Phase 2 study, the hyperemia was a transient and predictable pharmacological effect, not a serious adverse event. It was well-tolerated overall, with the intensity peaking at 2 hours post-dose and decreasing thereafter. The study concluded that the drug was well tolerated despite this side effect [1].

Q2: How should hyperemia be monitored and recorded to meet clinical trial standards? Adhere strictly to the protocol from the Phase 2 trial: use the Efron scale, measure at pre-dose, 2, 4, and 8 hours post-dose, and report any increase of two or more grades as an adverse event, as well as any subject complaints regardless of the grade [1].

Q3: What is the proposed mechanism behind this compound-induced hyperemia? While not explicitly stated in the clinical paper, the drug's mechanism of action provides a strong clue. This compound inhibits VE-PTP to activate the Tie2 receptor, which is a key regulator of vascular stability and inflammation [2] [3]. The transient hyperemia is likely a downstream effect of modulating this vascular signaling pathway in the conjunctival blood vessels, as illustrated in the diagram above.

References

Optimizing Razuprotafib dosing frequency for efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Razuprotafib Technical Overview & Clinical Status

The table below summarizes key technical and clinical details about this compound.

Aspect Details
Drug Name This compound (also known as AKB-9778) [1] [2]
Mechanism of Action Small molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). VE-PTP is the main negative regulator of the Tie2 receptor. By inhibiting VE-PTP, this compound enhances Tie2 phosphorylation and activation, which strengthens the endothelial barrier and promotes vascular stability [1] [2] [3].
Therapeutic Areas Studied Diabetic Macular Edema (DME) [2], Glaucoma [2], Extracorporeal Circulation (ECC) [1], Severe COVID-19 [4].

| Key Clinical Findings | • Glaucoma/DME: Early studies showed significant IOP reduction and good tolerability as a topical formulation [2]. • ECC (Preclinical): Did not improve microcirculatory perfusion or renal edema in a rat model of ECMO, but did improve some measures of lung function (PaO2/FiO2 ratio) and reduced pulmonary inflammation [1]. • COVID-19 (I-SPY TRIAL): The arm testing this compound was dropped from the trial early due to "feasibility issues," and no efficacy signal was identified [4]. | | Reported Safety | Proven safe for long-term treatment in patients with diabetic macular edema [1]. In a rat ECC model, administration caused an immediate decrease in mean arterial pressure [1]. |

Frequently Asked Questions

What was the major feasibility issue with this compound in the I-SPY COVID trial?

The I-SPY COVID trial report states that the this compound arm was dropped specifically due to "feasibility issues" [4]. The public document does not provide further specifics, but such issues in a platform trial could relate to patient recruitment, drug supply, or operational complexities in administering the drug within the trial's framework for severely ill COVID-19 patients.

Are there any specific troubleshooting guides for this compound's effects on blood pressure?

The preclinical study in rats noted an immediate decrease in Mean Arterial Pressure (MAP) upon administration [1]. While no dedicated guide exists, this finding suggests a critical area for monitoring.

  • Preclinical Observation: A sharp decrease in MAP (ΔMAP: -37 [-40 – -19] mmHg) was observed in rats, unlike the vehicle group [1].
  • Recommended Action: For researchers designing clinical or preclinical studies with this compound, implementing rigorous hemodynamic monitoring protocols is essential. You should establish clear procedures for managing significant blood pressure changes, including dose interruption criteria and supportive care measures.
Given the lack of specific dosing data, what are the modern frameworks for dose optimization?

Since specific dosing frequency data for this compound is not publicly available, you can apply contemporary oncology drug development principles which are moving away from the traditional "Maximum Tolerated Dose" (MTD) paradigm [5] [6].

  • Project Optimus: This FDA initiative encourages dose optimization to find the dosage that maximizes both safety and efficacy, rather than just the highest tolerable dose [5] [6].
  • Model-Informed Drug Development (MIDD): Use quantitative approaches like exposure-response modeling and pharmacokinetic-pharmacodynamic (PK/PD) modeling. These techniques can help predict effective drug concentrations and responses at different doses and schedules, even with limited initial data [6].
  • Novel Trial Designs: Consider adaptive trial designs that allow for more efficient evaluation of multiple doses or dosing frequencies within a single trial [5] [6].

This compound Mechanism of Action

The following diagram illustrates the signaling pathway targeted by this compound, which is relevant for understanding its role in vascular stability.

G cluster_normal Normal Vascular Stability (Ang1 Dominant) cluster_razu This compound Action Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 PhosphoTie2 Phosphorylated Tie2 Tie2->PhosphoTie2 VEPTP VE-PTP VEPTP->PhosphoTie2 Stability Vascular Stability & Barrier Integrity PhosphoTie2->Stability Drug This compound (AKB-9778) VEPTP_Inhib VE-PTP Inhibited Drug->VEPTP_Inhib PhosphoTie2_Raz Phosphorylated Tie2  ↑ VEPTP_Inhib->PhosphoTie2_Raz Stability_Raz Enhanced Barrier Function PhosphoTie2_Raz->Stability_Raz

Suggested Experimental Pathways for Dosing Optimization

To systematically address the gap in dosing frequency knowledge, you can design experiments based on established preclinical and clinical frameworks.

  • Incorporate Longitudinal Biomarkers: Follow the approach used in the I-SPY COVID trial [7]. Implement systematic, daily capture of key biomarkers (e.g., inflammatory markers, vascular integrity markers) relevant to your disease model. This creates high-fidelity data to correlate with different dosing schedules.
  • Leverage Model-Informed Drug Development (MIDD): As outlined in recent FDA-AACR recommendations, use population pharmacokinetic (PK) modeling and exposure-response (E-R) modeling [6].
    • First, conduct a dose-ranging study to gather preliminary data on drug concentration over time (PK) and a key pharmacodynamic (PD) response.
    • Use this data to build a model that simulates the exposure-response relationship.
    • The model can then predict the optimal dosing frequency needed to maintain effective drug concentrations at the target site, minimizing troughs that reduce efficacy or peaks that cause toxicity [6].

References

Razuprotafib metabolic pathway interspecies differences

Author: Smolecule Technical Support Team. Date: February 2026

Razuprotafib Metabolism and Interspecies Differences

The table below summarizes the key findings on the in vivo disposition and metabolism of this compound.

Aspect Findings in Human & Higher Order Species Findings in Rat
Primary Circulating Component This compound is the main component in plasma [1]. A hydrolysis product (m/z-380) is the main component in plasma at 2 hours [1].
Key Metabolizing Enzyme CYP2C8 contributes significantly to metabolism [1]. Information not specified in detail [1].
Major Metabolite An S-methylated oxidized derivative (m/z-633) in feces [1]. Information not specified in detail [1].
Overall Disposition Model The disposition in humans is best modeled by the monkey, not by lower-order species [1]. Not an accurate model for human disposition [1].

Experimental Protocols for Mass Balance and Metabolism

The foundational data comes from a mass balance study following standard regulatory guidelines. Here is a detailed methodology you can adapt [1].

  • 1. Radiolabeled Compound: Subcutaneous injection of 14C-razuprotafib in multiple nonclinical species and human subjects.
  • 2. Sample Collection: Collect plasma, whole blood, and other tissues (e.g., kidneys, liver) at predetermined time points. Excreta (feces and urine) should be collected over a period of up to 168 hours.
  • 3. Analysis:
    • Radioactivity Monitoring: Determine the concentration of total radioactivity in all samples to track the compound's overall distribution and elimination.
    • Metabolite Profiling: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify specific metabolites like the hydrolysis product (m/z-380) and the S-methylated oxidized derivative (m/z-633).
    • Plasma Partitioning: Measure the distribution of radioactivity between whole blood and plasma (Blood-to-Plasma ratio).
  • 4. Enzyme Identification: Use recombinant CYP enzymes (including CYP2C8) in vitro to identify which isoforms are responsible for generating the observed metabolites.

Metabolic Pathway Map

The diagram below illustrates the primary metabolic pathways of this compound identified across species, highlighting the key differences.

G This compound This compound Human_Plasma Human Plasma (Main Component) This compound->Human_Plasma  Exposure Rat_Plasma Rat Plasma (Main Component at 2h) This compound->Rat_Plasma  Exposure Hydrolysis Hydrolysis Product (m/z-380) This compound->Hydrolysis  In Rat CYP2C8 CYP2C8 (Metabolism) This compound->CYP2C8 S_Oxidized S-methylated Oxidized (m/z-633) Feces Feces (Major Route) S_Oxidized->Feces CYP2C8->S_Oxidized

FAQs and Troubleshooting Guide

  • Q1: Which animal model best predicts human disposition of this compound?

    • A: The monkey is the most appropriate model. The 2021 disposition study concluded that the monkey best models human exposure, as the primary circulating component and metabolic profile are more comparable to humans than in rats [1].
  • Q2: What is the main circulating species in humans versus rats?

    • A: The parent drug, This compound, is the main circulating component in human plasma. In contrast, in rats, a hydrolysis product (m/z-380) becomes the main component in plasma just 2 hours after administration [1]. This is a critical difference to consider when interpreting rat pharmacokinetic data.
  • Q3: Which enzyme is most important for this compound metabolism?

    • A: CYP2C8 has been identified as a significant enzyme in the metabolism of this compound [1]. Investigate potential drug-drug interactions with known CYP2C8 inhibitors or inducers.
  • Q4: What is the major route of excretion?

    • A: The majority of the administered radioactive dose (>80%) is recovered in feces across species, indicating this is the primary route of elimination [1].

Key Considerations for Researchers

  • Species Selection is Critical: The significant differences in plasma composition between rats and humans mean that data from rat models may not accurately predict human pharmacokinetics. Prioritize data from monkeys for human extrapolation [1].
  • Focus on Metabolites: Given that a hydrolysis product dominates in rat plasma, it is essential to profile and quantify major metabolites in your experimental systems, not just the parent drug.
  • Consult Full Study: For complete quantitative data on recovery rates, tissue distribution, and exact percentages of metabolites, I recommend consulting the primary literature [1].

References

Razuprotafib VE-PTP inhibition specificity enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Razuprotafib (AKB-9778) Fact Sheet

The table below summarizes the core characteristics of this compound.

Attribute Description
Drug Name This compound (also known as AKB-9778) [1]
Primary Target Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP, also known as PTPRB) [2] [1]
Primary Action Potent and selective inhibitor of VE-PTP catalytic activity [2]
Biological Result Activation of the Tie2 receptor pathway [1]
Key Therapeutic Effect Stabilization of blood vessels and enhancement of endothelial barrier function [1]

Target Specificity and Quantitative Data

This compound is designed for high specificity towards VE-PTP. The table below shows its half-maximal inhibitory concentration (IC₅₀) for VE-PTP and related phosphatases.

Phosphatase IC₅₀ (pM) Relative to VE-PTP
VE-PTP (PTPRB) 17 [2] 1x
HPTPη 36 [2] ~2x
HPTPγ 100 [2] ~6x
PTP1B 780,000 [2] ~46,000x

This high selectivity for VE-PTP over the structurally related phosphatase PTP1B is a key feature of the molecule [2]. The activation of the Tie2 pathway leads to phosphorylation of downstream signaling molecules like AKT, eNOS, and ERK [2].

Mechanism of Action and Signaling Pathway

This compound inhibits VE-PTP, a negative regulator of the Tie2 receptor. By inhibiting VE-PTP, this compound promotes Tie2 phosphorylation and activation, which enhances endothelial cell stability and barrier integrity [1] [3]. This pathway is crucial for maintaining healthy Schlemm's canal function in the eye, a mechanism explored for glaucoma treatment [3].

The diagram below illustrates this signaling pathway.

G This compound This compound (AKB-9778) VEPTP VE-PTP This compound->VEPTP Inhibits Tie2 Tie2 Receptor VEPTP->Tie2 Dephosphorylates (Inactivates) pTie2 Phosphorylated Tie2 (Active) Tie2->pTie2 Phosphorylation (Activation) Downstream Downstream Signaling (AKT, eNOS, ERK) pTie2->Downstream Activates Outcome Cellular Outcome • Endothelial Barrier Stabilization • Schlemm's Canal Rejuvenation Downstream->Outcome

Example In Vivo Experimental Protocol

A study investigating this compound's effect on aged mice provides a reference protocol [3].

  • Animal Model: 75-85 week old C57Bl/6 mice [3].
  • Treatment: Topical ocular administration (eyedrops) [3].
  • Formulation: 4.0% this compound ophthalmic solution or vehicle control [4] [3].
  • Dosing Regimen: Twice daily (BID) for 4 weeks [3].
  • Key Assessments:
    • Intraocular Pressure (IOP): Measured before treatment initiation and after the last treatment using a rebound tonometer [3].
    • Schlemm's Canal Area: After sacrifice, corneas were subjected to whole-mount staining with antibodies against PECAM-1. The SC area was quantified from confocal microscopy Z-stacks using Fiji software [3].
  • Reported Outcome: The study found a significant increase in SC area and a reduction in IOP in the treated group compared to controls [3].

Troubleshooting Common Research Issues

  • Issue: Lack of Desired Effect in Model

    • Potential Cause: The therapeutic effect of this compound is highly context-dependent and tied to the integrity of the Tie2 pathway.
    • Investigation Steps:
      • Verify the expression levels of the primary target, VE-PTP, and the receptor, Tie2, in your experimental model using Western blot or qPCR.
      • Confirm that the drug is indeed activating the pathway by checking the levels of phosphorylated Tie2 (p-Tie2) as a key biomarker of successful target engagement [2].
      • Consider the disease pathology. Note that in some acute inflammatory models, such as rat extracorporeal circulation (ECC), this compound did not improve all parameters like microcirculatory perfusion or renal edema, despite showing some effect on lung injury [5]. Its efficacy is more established in vascular stabilization contexts.
  • Issue: Handling and Solubility Problems

    • Potential Cause: this compound is supplied as a solid and requires reconstitution for in vitro experiments.
    • Recommended Protocol (from supplier): Prepare a stock solution in DMSO at 10-100 mM. For in vivo studies in mice, a common subcutaneous dose reported is 20 mg/kg [2]. The supplier recommends specific vehicle protocols for in vivo administration, such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, to ensure solubility and bioavailability [2].

References

Razuprotafib Combination Therapies in Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key clinical contexts in which Razuprotafib has been studied in combination with other treatments.

Clinical Context Combination Therapy Reported Outcome Study Phase / Type
Open-Angle Glaucoma or Ocular Hypertension [1] This compound (BID) + Latanoprost (standard therapy) Significant reduction in diurnal IOP compared to latanoprost alone [1] Phase 2 Randomized Controlled Trial
COVID-19 (Proposed) [2] This compound + Standard of Care Goal: Reduce vascular inflammation and injury; prevent/treat respiratory distress [2] Phase 2 Trial (Announced)
Extracorporeal Circulation (ECC) in Rats [3] [4] This compound + ECC procedure Improved PaO2/FiO2 ratio and reduced lung inflammation; no improvement in microcirculatory perfusion or renal edema [3] [4] Preclinical Animal Study

Mechanism of Action & Signaling Pathway

This compound (also known as AKB-9778) is a small-molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) [3] [4]. Its primary action is to activate the Tie2 receptor by inhibiting its negative regulator, VE-PTP.

The following diagram illustrates the signaling pathway and the mechanism of this compound.

G InflammatoryStimuli Inflammatory Stimuli (e.g., ECC, COVID-19) Ang2 Angiopoietin-2 (Ang-2) InflammatoryStimuli->Ang2 Tie2 Tie2 Receptor Ang2->Tie2 Antagonizes BarrierDestabilization Barrier Destabilization Hyperpermeability, Inflammation Tie2->BarrierDestabilization Reduced Signaling BarrierProtection Barrier Protection Anti-thrombotic, Anti-inflammatory Tie2->BarrierProtection Active Signaling (Phosphorylated) This compound This compound (AKB-9778) VEPTP VE-PTP VEPTP->Tie2 De-phosphorylates (Inactivates) This compound->VEPTP Inhibits

Experimental Findings & Troubleshooting Insights

Understanding the nuanced results from various studies is crucial for designing your own experiments.

  • Mixed Efficacy Results: A 2025 preclinical study on rats undergoing Extracorporeal Circulation (ECC) found that this compound did not improve ECC-induced impairment of capillary perfusion or renal edema [3] [4]. However, it did demonstrate a beneficial effect on the lung, improving the PaO2/FiO2 ratio and reducing histopathological pulmonary interstitial inflammation [3] [4]. This suggests that the drug's efficacy may be organ-specific or dependent on the type of inflammatory injury.
  • Impact on Biomarkers: In the same ECC rat model, this compound suppressed the ECC-induced increase in TNF-α but led to a further increase in Angiopoietin-2 after ECC was discontinued [3] [4]. The relationship between Tie2 activation and Ang-2 levels can be complex, and this feedback may be relevant for dosing schedule considerations.
  • Hemodynamic Effect: The administration of this compound in rats induced an immediate, significant decrease in mean arterial pressure (MAP) [3] [4]. Monitoring cardiovascular parameters is highly recommended, especially during initial dosing in animal models.
  • Rescuing Prothrombotic State: In a COVID-19 related study, treatment of primary human endothelial cells with this compound reversed the prothrombotic state induced by plasma from patients with severe COVID-19 [5] [6]. This points to its potential application in conditions characterized by endothelial dysfunction and coagulopathy.

Suggested FAQs for a Technical Support Center

Here are some potential questions and answers that could be included in your troubleshooting guide.

Q1: In our model of vascular injury, this compound did not improve microcirculatory perfusion. Why?

  • A: This finding is consistent with a 2025 study in an ECC rat model [3] [4]. Efficacy may be pathology and organ-specific. It is recommended to verify target engagement (e.g., Tie2 phosphorylation) and assess other endpoints, such as lung-specific inflammation or coagulation parameters, which have shown positive responses in other models.

Q2: We observed a sharp drop in blood pressure upon this compound administration in our animal model. Is this expected?

  • A: Yes. A significant immediate decrease in Mean Arterial Pressure (MAP) was noted in rodent studies [3] [4]. It is crucial to incorporate hemodynamic monitoring in your experimental protocol, particularly for the first dose.

Q3: Does this compound have clinical data supporting its use in humans?

  • A: Yes, but primarily in other indications. A Phase 2 randomized controlled trial in patients with open-angle glaucoma or ocular hypertension demonstrated that twice-daily this compound, as an adjunct to latanoprost, was well-tolerated and resulted in significantly greater intraocular pressure reduction compared to latanoprost alone [1].

References

Efficacy Comparison: Razuprotafib + Latanoprost vs. Latanoprost Alone

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Regimen Mean Diurnal IOP Reduction from Baseline (Day 28) Statistical Significance (vs. Latanoprost alone) Key Findings
Latanoprost Monotherapy 7.04 ± 0.26 mmHg (Baseline) Established baseline efficacy for standard care [1].
Razuprotafib QD + Latanoprost Not significantly different from latanoprost alone ( P \geq 0.05 ) Once-daily dosing did not provide additional IOP lowering [1].
This compound BID + Latanoprost 7.95 ± 0.26 mmHg ( P < 0.05 ) Significant additional IOP reduction; effect was more pronounced after 28 days than at 14 days and in patients with higher starting IOP [1] [2].

Detailed Experimental Data and Mechanisms of Action

The distinct mechanisms of action for these two drugs explain why they can be used together for an enhanced effect.

Experimental Protocol from Key Trial

The primary source of comparative data is a Phase 2, double-masked, randomized, multicenter study [1] [3].

  • Participants: 194 subjects with Open-Angle Glaucoma (OAG) or Ocular Hypertension (OHT).
  • Design: After a washout period, subjects were randomized into one of three treatment arms for 28 days.
  • IOP Measurement: IOP was measured with a calibrated Goldmann tonometer at multiple time points (8:00, 10:00, 12:00, 16:00) on days 14 and 28. The primary endpoint was the change in mean diurnal IOP from baseline at day 28 [1].
  • Safety Assessments: Included conjunctival hyperemia (redness) assessed using the Efron scale, visual acuity, and slit-lamp examinations [1].
Mechanism of Action: Latanoprost
  • Target: Prostaglandin F (FP) receptor [4].
  • Primary Effect: Increases the outflow of aqueous humor from the eye primarily through the uveoscleral pathway (the unconventional, pressure-independent route) [4].
  • Role: Considered a first-line therapy due to its potent IOP-lowering effect and favorable safety profile [5].
Mechanism of Action: this compound
  • Target: Inhibits VE-PTP (Vascular Endothelial-Protein Tyrosine Phosphatase), leading to the activation of the Tie2 receptor [1].
  • Primary Effect: Acts on the conventional outflow pathway. Tie2 activation in the endothelium of Schlemm's canal improves its function, increases outflow facility, and effectively lowers IOP [1] [6]. This mechanism directly targets the eye's primary drainage system.

The following diagram illustrates the distinct signaling pathways and physiological effects of these two drugs.

G cluster_lat Latanoprost Pathway cluster_raz This compound Pathway Lat Latanoprost FP_Rec FP Receptor Lat->FP_Rec Uveoscleral ↑ Uveoscleral Outflow FP_Rec->Uveoscleral IOP_Lat Reduced IOP Uveoscleral->IOP_Lat Raz This compound VEPTP VE-PTP Inhibition Raz->VEPTP Tie2 Tie2 Activation VEPTP->Tie2 SC_Canal Schlemm's Canal Improvement Tie2->SC_Canal Conventional ↑ Conventional Outflow SC_Canal->Conventional IOP_Raz Reduced IOP Conventional->IOP_Raz


Safety and Tolerability Profile

  • This compound: In the Phase 2 trial, the most notable side effect was conjunctival hyperemia. On day 28, hyperemia increased by 1.1 units on the Efron scale two hours post-dose from a baseline of 0.6 units, and decreased thereafter [1]. The drug was otherwise reported as well-tolerated.
  • Latanoprost: Has a well-established safety profile. Common local side effects include blurred vision, burning, conjunctival hyperemia, itching, and increased brown pigmentation of the iris [4].

Development Status and Future Directions

  • This compound: As of the latest data (2022), it was in Phase 2 development. In 2021, the developing company, Aerpio, announced a strategic review of its assets, including the glaucoma program, following the topline results of this trial [2]. Its future availability is uncertain.
  • Latanoprost: A long-established first-line treatment (approved since 1996), available as a generic medication and in several fixed-dose combinations [4] [5].

Conclusion for Research and Development

  • Complementary, Not Substitutable: The evidence positions this compound not as a replacement for latanoprost, but as a potential adjunctive therapy that targets a different, complementary physiological pathway (conventional outflow).
  • Promising but Uncertain Niche: Its value lies in providing additional IOP reduction for patients who need further pressure control despite being on a prostaglandin analog like latanoprost. However, its development status should be monitored.
  • Novel Mechanism Validation: The clinical efficacy of this compound provides strong human validation for Tie2 activation as a viable therapeutic target for lowering IOP in glaucoma [1] [7].

References

Razuprotafib compared to other VE-PTP inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of VE-PTP Inhibitors

The table below summarizes the available quantitative and mechanistic data for Razuprotafib and other relevant agents that modulate the same biological pathway.

Agent Name Primary Target / Mechanism Potency (IC50/EC50) Key Experimental Findings Development Stage / Context

| This compound (AKB-9778) | VE-PTP inhibitor; activates Tie2 [1] | IC50 = 17 pM for VE-PTP [1] | • Promotes Tie2 phosphorylation and downstream AKT/eNOS/ERK signaling [1]. • Ophthalmology: Reduces intraocular pressure, increases Schlemm's canal area in mice [2]. • Critical Care: Did not improve microcirculatory perfusion or renal edema in a rat ECMO model; showed mixed inflammatory results (suppressed TNFα, increased Ang-2) [3] [4]. | Clinical trials (e.g., for open-angle glaucoma) [2] | | Vasculotide | Angiopoietin-1 mimetic; activates Tie2 [3] | N/A (Recombinant protein) | • Prevented pulmonary vascular leakage and microcirculatory perfusion disturbances in rats with extracorporeal circulation [3]. | Preclinical research | | ANGPT2-Inhibiting Antibodies | Neutralizes Angiopoietin-2; prevents Tie2 inhibition [5] | N/A (Antibody) | • Preclinical models show promise in preventing tumor growth and metastasis [5]. • Often investigated in combination with VEGF inhibitors or immunotherapies [5]. | Early clinical trials (for cancer) |

Detailed Experimental Data and Protocols

To help you interpret the findings, here is a summary of the key experimental methodologies and more detailed results from the cited studies.

This compound in ECMO Model (Critical Care)
  • Objective: To determine if VE-PTP inhibition with this compound reduces microvascular dysfunction induced by extracorporeal circulation (ECC) in rats [3] [4].
  • Experimental Protocol:
    • Animal Model: Rats were subjected to ECC, a model for ECMO, after pre-treatment with either this compound or a placebo. A sham procedure group served as control [3].
    • Intravital Microscopy: Used to directly assess capillary perfusion (continuously, intermittently, and non-perfused vessels) in the cremaster muscle [3].
    • Edema Measurement: The wet-to-dry weight ratio of kidneys and lungs was calculated to quantify tissue edema [3].
    • Biomarker Analysis: Plasma levels of inflammatory cytokines (TNFα, IL-6) and angiopoietins were measured [3].
    • Histopathology: Lungs and kidneys were examined for signs of inflammation and edema [3].
  • Key Outcomes:
    • No Improvement in Perfusion or Edema: this compound did not reverse the ECC-induced impairment in capillary perfusion or the increased edema in kidneys [3] [4].
    • Mixed Inflammatory Response: The drug suppressed the ECC-induced rise in TNFα but led to a further increase in Angiopoietin-2 after ECC was discontinued [3].
    • Limited Organ Benefit: It improved the PaO2/FiO2 ratio (a measure of lung function) and reduced histopathological pulmonary interstitial inflammation compared to the placebo [3].
This compound in Glaucoma Model (Ophthalmology)
  • Objective: To evaluate the effect of topical ocular AKB9778 on Schlemm's canal (SC) and intraocular pressure (IOP) in aged mice [2].
  • Experimental Protocol:
    • Treatment: Aged mice (75-85 weeks old) were treated with AKB9778 or vehicle eye drops twice daily for four weeks [2].
    • IOP Measurement: Rebound tonometry was performed before and after the treatment period [2].
    • Tissue Analysis: Corneas were processed for whole-mount staining post-treatment. Antibodies against PECAM-1 (CD31) were used to visualize and quantify the SC area, and Prox-1 staining identified specific SC endothelial cells [2].
  • Key Outcomes:
    • SC Rejuvenation: Treatment significantly increased SC area and the number of Prox-1 positive endothelial cells, indicating structural improvement [2].
    • IOP Reduction: A significant reduction in intraocular pressure was observed [2].
    • Mechanism of Action: The beneficial effects were demonstrated to be dependent on Tie2 activation but independent of VE-cadherin tyrosine 685 phosphorylation [2].

VE-PTP Signaling and Inhibitor Mechanisms

The following diagram illustrates the signaling pathway and the points of action for this compound and other agents.

G Ang1 Angiopoietin-1 (ANG1) Tie2 Tie2 Receptor Ang1->Tie2 Binds & Activates Ang2 Angiopoietin-2 (ANG2) Ang2->Tie2 Antagonizes VEPTP VE-PTP Tie2->VEPTP Junction Stable Junctions Quiescent Endothelium Tie2->Junction Promotes Destab Destabilized Junctions Activated Endothelium Tie2->Destab Leads to VEPTP->Tie2 Dephosphorylates Inactivates Razu This compound Razu->VEPTP Inhibits Vasculo Vasculotide (ANG1 Mimetic) Vasculo->Tie2 Activates AntiAng2 ANG2-Neutralizing Antibody AntiAng2->Ang2 Neutralizes

Interpretation and Research Implications

The contrasting results of this compound in different disease models highlight critical considerations for your research:

  • Context-Dependent Efficacy: The failure of this compound in the acute, systemic inflammatory setting of ECMO versus its success in the chronic, localized condition of glaucoma suggests that the therapeutic window for VE-PTP inhibition is highly context-dependent [3] [2]. The robust inflammatory response in ECMO may overwhelm the stabilizing effects of Tie2 activation.
  • Alternative Strategies: When targeting the Angiopoietin/Tie2 pathway for vascular stabilization, other promising approaches exist. Vasculotide (an Angiopoietin-1 mimetic) has shown positive pre-clinical results, and Angiopoietin-2 inhibiting antibodies are being explored, often in combination with other agents [3] [5].
  • Mechanistic Insights: The experimental data confirms that this compound's primary mechanism is through Tie2 activation. Its effects can be independent of VE-cadherin's Y685 site, which is crucial for understanding its specific impact on junction stability [2].

References

Razuprotafib versus angiopoietin-1 mimetics for vascular stability

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The core difference lies in how these agents activate the crucial Tie2 receptor for vascular stabilization.

Feature Razuprotafib (VE-PTP Inhibitor) Angiopoietin-1 Mimetics (e.g., Vasculotide, AV-001)
Target Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) [1] [2] [3] Tie2 Receptor [4]
Primary Mechanism Inhibits VE-PTP, a negative regulator of Tie2, enhancing its phosphorylation and activation [1] [3] Acts as a direct agonist of the Tie2 receptor, mimicking the natural ligand Ang1 [4]
Effect on Pathway Indirect Tie2 activation, counteracting dephosphorylation [1] Direct Tie2 activation, promoting downstream signaling [4]
Context Dependency Activates Tie2 irrespective of extracellular levels of angiopoietin-1 or angiopoietin-2 [3] Functions as a surrogate for Ang1, stabilizing vessels in a manner similar to the natural ligand [5] [4]

The diagrams below illustrate these distinct signaling pathways.

G cluster_mechanism Direct Agonism Mechanism Ang1Mimetic Ang1 Mimetic (e.g., AV-001) Tie2Active Tie2 (Active) Ang1Mimetic->Tie2Active Binds & Activates Outcomes Barrier Stabilization Anti-Inflammation Cell Survival Tie2Active->Outcomes

Efficacy and Experimental Data Summary

The table below summarizes key quantitative findings from recent preclinical and clinical studies.

Agent / Model Key Efficacy Findings Experimental Model & Protocol
This compound

| Rat ECC/ECMO Model [1] [2] | - No improvement in ECC-induced capillary perfusion impairment.

  • No effect on renal edema (wet-to-dry weight ratio).
  • Improved PaO₂/FiO₂ ratio and reduced pulmonary interstitial inflammation. | Model: Rat extracorporeal circulation (ECC). Treatment: this compound or placebo pre-ECC. Assessment: Intravital microscopy for capillary perfusion, wet-to-dry weight ratio for edema, histopathology, blood gas analysis. | | Human Glaucoma/OHT [6] [3] | - Significant IOP reduction vs. latanoprost monotherapy at Day 28 (LS mean difference -0.92 mm Hg, p=0.013).
  • Effect was dose-dependent (BID effective, QD not). | Model: Phase 2 RCT in patients with Open-Angle Glaucoma or Ocular Hypertension. Treatment: 4.0% this compound BID or QD + Latanoprost vs. Latanoprost alone for 28 days. Assessment: Goldmann tonometer for IOP. | | Ang1 Mimetic (AV-001) | | | | Rat Vascular Dementia (VaD) [4] | - Improved cognitive function (short/long-term memory, social novelty, spatial learning).
  • Increased axon/myelin density, synaptic protein expression, and neurogenesis.
  • Optimal dose was 1 µg/kg. | Model: Middle-aged rats with multiple microinfarcts (MMI) induced by cholesterol crystal embolism. Treatment: AV-001 (1, 3, or 6 µg/kg) or vehicle daily via IP injection, starting 1 day post-MMI. Assessment: Neuro-cognitive test battery (mNSS, novel object recognition, Morris water maze), immunohistochemistry, Western blot. |

Key Experimental Protocols in Detail

For researchers looking to replicate or build upon these studies, here are the detailed methodologies.

This compound in Rat ECC Model [1] [2]
  • Animal Model: Rats subjected to a controlled extracorporeal circulation (ECC) circuit or a sham procedure.
  • Treatment Protocol: Animals received either this compound or a placebo treatment prior to the initiation of ECC.
  • Primary Outcome Assessments:
    • Intravital Microscopy: Used to visualize and quantify the number of continuously, intermittently, and non-perfused vessels in a tissue bed (e.g., cremaster muscle) in real-time.
    • Wet-to-Dry Weight Ratio: Organs (kidneys, lungs) were harvested immediately after the experiment, weighed (wet weight), dried in an oven, and re-weighed (dry weight). The ratio is a standard marker for tissue edema.
    • Histopathology: Lung and kidney tissues were processed, sectioned, stained (e.g., H&E), and scored by a pathologist blinded to the treatment groups for inflammation, edema, and injury.
Ang1 Mimetic (AV-001) in Rat VaD Model [4]
  • Animal Model: Middle-aged (10-12 month-old) Wistar rats subjected to a multiple microinfarct (MMI) model via injection of cholesterol crystals (70-100 µm) into the internal carotid artery.
  • Treatment Protocol: AV-001 at 1, 3, or 6 µg/kg or vehicle was administered via intraperitoneal injection once daily, starting one day after MMI induction, for six weeks.
  • Primary Outcome Assessments:
    • Neuro-cognitive Battery: A series of tests performed by an investigator blinded to the groups.
      • Modified Neurological Severity Score (mNSS): Assesses motor, sensory, reflex, and balance deficits.
      • Novel Object Recognition Test: Evaluates short- and long-term memory.
      • Morris Water Maze: Tests spatial learning and memory.
    • Immunohistochemistry & Molecular Analysis: Post-sacrifice, brains were analyzed for axon density (NF200 staining), myelin density (MBP staining), synaptic density (PSD-95), and neurogenesis (DCX staining).

Research Implications and Conclusions

The experimental data reveals a nuanced profile for these two approaches:

  • This compound demonstrates context-dependent efficacy. It failed to improve systemic microcirculatory perfusion and renal edema in an acute, high-inflammation ECC model [1] [2], but showed clear benefit in lowering intraocular pressure in glaucoma patients by targeting Schlemm's canal [6] [3]. This suggests its application might be more suited to specific vascular beds or chronic conditions.
  • Ang1 Mimetic (AV-001) showed broad beneficial effects in a neurologic disease model, improving not only vascular outcomes but also cognitive function and white matter integrity [4]. This aligns with the known role of Ang1/Tie2 in promoting overall vascular health and stability.

A direct, head-to-head comparison of this compound versus an Ang1 mimetic in the same disease model is not available in the current literature. The choice between them depends heavily on the specific pathological context and the desired therapeutic outcome.

References

Razuprotafib clinical trial outcomes vs standard care

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Outcomes vs. Standard Care

Condition / Trial Context Standard Care Comparator Razuprotafib Protocol Key Efficacy Outcomes Key Safety Findings

| Open-Angle Glaucoma or Ocular Hypertension (OAG/OHT) [1] | Latanoprost 0.005% monotherapy (QD) | 4.0% ophthalmic solution, BID + Latanoprost QD for 28 days | Significantly greater IOP reduction vs. latanoprost alone at Day 28 (7.95 ± 0.26 mmHg vs. 7.04 ± 0.26 mmHg, p < 0.05) [1]. | Well tolerated. Most common AE: transient conjunctival hyperemia (increased by 1.1 units on Efron scale at 2 hrs post-dose) [1]. | | COVID-19 (Critically Ill Patients) [2] | Not fully specified; background care for COVID-19 ARDS. | Subcutaneous injection, 10 mg or 20 mg, for 7 days (I-SPY COVID Trial) | Trial discontinued for futility. Challenging to administer; no significant efficacy was established [2]. | A modest blood pressure reduction (approx. 4-5 mmHg) noted. 30% of patients discontinued due to disease-related hypotension [2]. | | Extracorporeal Circulation (ECC) in Rats [3] | Sham procedure or placebo + ECC. | Single subcutaneous dose prior to ECC (preclinical study). | No improvement in ECC-induced microcirculatory perfusion disturbances or renal edema. Improved PaO2/FiO2 ratio and reduced lung inflammation [3]. | Induced an immediate decrease in mean arterial pressure upon administration [3]. |

Mechanism of Action and Experimental Protocols

This compound's mechanism and trial designs explain its varying outcomes across different conditions.

Drug Mechanism and Signaling Pathway

This compound is a potent and selective small-molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) [4]. By inhibiting VE-PTP, the drug promotes the activation (phosphorylation) of the Tie2 receptor on endothelial cells [1] [4]. Tie2 activation is crucial for maintaining vascular stability, reducing inflammation, and decreasing endothelial hyperpermeability (leakage) [3]. This mechanism is targeted at stabilizing blood vessels in different disease contexts.

G This compound This compound (AKB-9778) VEPTP VE-PTP This compound->VEPTP Inhibits Tie2 Tie2 Receptor VEPTP->Tie2 Normally dephosphorylates Phosphorylation Tie2 Phosphorylation Tie2->Phosphorylation Enhanced Activation ANG1 Angiopoietin-1 (ANG1) ANG1->Tie2 Binds and activates Stability Vascular Stabilization Phosphorylation->Stability Outcomes Reduced Permeability Anti-inflammatory Effects Stability->Outcomes

Key Clinical Trial Designs and Methodologies
  • OAG/OHT Trial (Phase 2): This was a double-masked, randomized, placebo-controlled, multicenter study [1]. Patients with OAG or OHT were randomized to receive either This compound 4.0% BID + latanoprost 0.005% QD, this compound QD + latanoprost, or placebo + latanoprost for 28 days. The primary endpoint was the change in mean diurnal intraocular pressure (IOP) from baseline at Day 28 [1].
  • COVID-19 Trial (I-SPY COVID, Phase 2): This was an adaptive platform trial for critically ill COVID-19 patients. This compound was administered subcutaneously for 7 days. The trial used pre-defined safety lead-in cohorts and stopping rules. It was discontinued after the second cohort due to challenges with blood pressure monitoring and a high rate of discontinuation from disease-related hypotension, not because of a primary efficacy analysis [2].
  • Preclinical ECC Study: This study in rats investigated this compound's effect on ECC-induced microvascular dysfunction. Rats received a subcutaneous dose of this compound or a placebo before undergoing ECC or a sham procedure. Key assessments included intravital microscopy to measure capillary perfusion and the wet-to-dry weight ratio of organs to measure edema [3].

Interpretation of Outcomes and Research Implications

The contrasting results highlight the importance of context when evaluating a drug's potential.

  • Promising Target in Ophthalmology: The positive outcome in glaucoma aligns with the biological role of the Tie2 pathway in regulating Schlemm's canal and aqueous humor outflow [1]. This demonstrates a clear therapeutic application for the mechanism.
  • Challenges in Acute Systemic Inflammation: The lack of clear benefit in ECC and COVID-19 studies suggests that solely stabilizing the endothelium may be insufficient to reverse complex, multifactorial inflammatory and vascular injuries once they are established [3] [2].
  • Safety and Tolerability Profile: The hypotensive effect observed in multiple studies is noted as a downstream effect of Tie2 activation and nitric oxide production [3] [2]. While manageable in ophthalmic use, this effect posed significant practical challenges in critically ill, hemodynamically unstable COVID-19 patients [2].

How to Access Detailed Trial Information

For the most current information on clinical trials, including those that may be ongoing or completed but not yet published in journals, you can use the following resources:

  • ClinicalTrials.gov: This is a comprehensive database of privately and publicly funded clinical studies conducted around the world.
  • Sponsor Websites: Companies developing the drug, such as EyePoint Pharmaceuticals (which now holds the rights to this compound for ophthalmic use), often provide updates on their development programs [5].

References

Razuprotafib safety profile versus other glaucoma treatments

Author: Smolecule Technical Support Team. Date: February 2026

Razuprotafib vs. Other Glaucoma Treatments

The table below summarizes the available information on the safety and efficacy of this compound and other common glaucoma treatment classes.

Treatment / Class Mechanism of Action Reported Safety Profile & Common side effects Efficacy (IOP Reduction from baseline)
This compound (Investigational) VE-PTP inhibitor; activates Tie2 receptor to improve conventional outflow via Schlemm's canal [1] [2] Conjunctival hyperemia (increased by 1.1 units on Efron scale); "well tolerated" [1]. -7.95 mmHg (as adjunct to latanoprost, BID dosing) [1] [2]
Prostaglandin Analogs (e.g., Latanoprost) Increases uveoscleral outflow [3] Local side effects: conjunctival hyperemia, iris pigmentation, eyelash growth [3]. -7.04 mmHg (monotherapy, in the same trial) [1]; Generally: -7 to -8 mmHg [4]
Beta-Blockers (e.g., Timolol) Reduces aqueous humor production [3] Systemic side effects: bronchospasm, bradycardia, hyperglycemia; requires careful patient selection [3]. Similar to Latanoprost (-5 to -7 mmHg) [4]
Alpha-2 Agonists (e.g., Brimonidine) Reduces aqueous production & increases uveoscleral outflow [3] Local: eyelid retraction, conjunctival discoloration, dry mouth; systemic: fatigue [3]. Information missing
Carbonic Anhydrase Inhibitors (e.g., Dorzolamide) Reduces aqueous humor production [3] Local: discomfort, stinging, burning sensation [3]. Information missing
Rho Kinase Inhibitors (e.g., Netarsudil) Increases trabecular outflow [3] Information missing Information missing

Experimental Protocol: this compound Phase 2 Trial

For a clear and professional reference, here are the key methodological details from the Phase 2 trial of this compound [1].

  • 1. Study Design: A Phase 2, double-masked, randomized, multicenter, placebo-controlled, parallel-group study.
  • 2. Patient Population: 194 subjects with Open-Angle Glaucoma (OAG) or Ocular Hypertension (OHT). Key inclusion criteria required an unmedicated IOP of ≥22 mmHg to <36 mmHg.
  • 3. Intervention & Control:
    • Group 1 (Control): Latanoprost 0.005% QD (PM) + Placebo BID.
    • Group 2: Latanoprost 0.005% QD (PM) + this compound 4.0% QD (AM).
    • Group 3: Latanoprost 0.005% QD (PM) + this compound 4.0% BID.
  • 4. Primary Endpoint: Change from baseline in mean diurnal IOP (measured at 08:00, 10:00, 12:00, and 16:00 hours) at Day 28.
  • 5. Safety Assessments:
    • Adverse Events (AEs): Monitored throughout the study.
    • Conjunctival Hyperemia: Assessed at pre-dose and 2, 4, and 8 hours post-dose on Days 14 and 28 using the 5-point Efron bulbar conjunctiva hyperemia scale (0=Normal to 4=Severe). An increase of ≥2 grades was recorded as an AE.

Mechanism of Action: this compound

The diagram below illustrates the proposed mechanism of this compound, which targets the conventional outflow pathway, a key differentiator from most current therapies.

G AqueousHumor Aqueous Humor Production TrabecularMeshwork Trabecular Meshwork AqueousHumor->TrabecularMeshwork Flow SchlemmsCanal Schlemm's Canal TrabecularMeshwork->SchlemmsCanal Resistance Outflow Improved Conventional Outflow SchlemmsCanal->Outflow Facilitated Drainage VEPTP VE-PTP Tie2 Tie2 Receptor (Inactive) VEPTP->Tie2 Dephosphorylates (Inactivates) Tie2P Tie2 Receptor (Active/Phosphorylated) Tie2->Tie2P Activation Tie2P->SchlemmsCanal Stabilizes & Widens Razu This compound Razu->VEPTP Inhibits

This mechanism of directly targeting the diseased conventional outflow pathway is distinct from prostaglandin analogs (which increase uveoscleral outflow) and aqueous suppressants like beta-blockers [1] [3].

Knowledge Gaps and Further Research

The current information has some limitations that are important for a professional audience:

  • Limited Comparative Safety Data: The search results lack comprehensive, head-to-head safety comparisons between this compound and all other drug classes. Full safety profiles, including incidence rates of adverse events beyond hyperemia, are not available.
  • Focus on Phase 2: The data for this compound comes from a single Phase 2 trial. Larger Phase 3 trials are typically required to fully establish the safety and efficacy profile of a new drug.

To make a fully informed comparison, I suggest you:

  • Consult Clinical Trial Registries: Search for the latest results on ClinicalTrials.gov using the identifier NCT04405245 or the drug name "this compound".
  • Review Full Publications: Seek out the peer-reviewed full text of the Phase 2 study and any subsequent publications for more detailed data, including subgroup analyses and additional safety parameters.

References

Razuprotafib endothelial protection vs anti-VEGF agents

Author: Smolecule Technical Support Team. Date: February 2026

Razuprotafib: Mechanism & Experimental Data

This compound represents a novel approach focused on vascular stabilization rather than solely blocking angiogenic signals.

Mechanism of Action: Tie2 Receptor Activation

This compound works by inhibiting Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). Under inflammatory conditions, Angiopoietin-2 (Ang-2) levels rise and inhibit the Tie2 receptor, leading to vascular destabilization and leakage. By inhibiting VE-PTP, this compound promotes the phosphorylation (activation) of the Tie2 receptor, even in the presence of Ang-2. This activation strengthens the endothelial cell barrier, reduces vascular leakage, and helps control inflammation [1] [2].

The following diagram illustrates this stabilizing pathway.

G InflammatoryStimulus Inflammatory Stimulus Ang2 Angiopoietin-2 (Ang-2) InflammatoryStimulus->Ang2 Tie2 Tie2 Receptor Ang2->Tie2 Antagonizes BarrierDestabilization Barrier Destabilization & Leakage Ang2->BarrierDestabilization VE_PTP VE-PTP VE_PTP->Tie2 Deactivates VE_PTP->BarrierDestabilization BarrierStabilization Barrier Stabilization Tie2->BarrierStabilization This compound This compound (VE-PTP Inhibitor) This compound->VE_PTP Inhibits This compound->Tie2 Promotes Activation

Experimental Data from Preclinical Study

A 2025 study investigated the efficacy of this compound in a rat model of Extracorporeal Circulation (ECC), which mimics the microvascular dysfunction seen in conditions like ECMO [1].

  • Experimental Protocol: Rats were subjected to ECC and treated with either this compound or a placebo. Another group underwent a sham surgery as a control. Key outcomes measured included:

    • Microcirculatory Perfusion: Assessed via intravital microscopy of cremaster muscle capillaries.
    • Vascular Leakage (Edema): Measured by the wet-to-dry weight ratio of kidneys and lungs.
    • Inflammatory Markers: Levels of TNFα and Ang-2 were analyzed.
    • Lung Function & Histology: The PaO₂/FiO₂ ratio was calculated, and lung tissue was examined for interstitial inflammation.
  • Key Quantitative Findings: The table below summarizes the core outcomes from the ECC model study [1].

Experimental Outcome Sham Control ECC + Placebo ECC + this compound Conclusion
Continuously Perfused Capillaries Remained stable Significantly reduced No significant improvement vs. placebo Did not improve microcirculatory perfusion
Renal Edema (Wet-to-Dry Ratio) Baseline level Significantly increased No significant reduction vs. placebo Did not reduce vascular leakage in kidneys
Plasma TNFα Level Not significantly elevated Significantly elevated Suppressed increase Suppressed systemic inflammation
Plasma Angiopoietin-2 Level Not significantly elevated Significantly elevated Further increased after ECC Complex effect on angiopoietin pathway
Lung Interstitial Inflammation Minimal Significantly increased Significantly reduced Mitigated lung inflammation injury
PaO₂/FiO₂ Ratio Normal Impaired Improved vs. placebo Improved lung gas exchange

Anti-VEGF Agents: Mechanism & Context

In contrast to this compound, anti-VEGF agents are a well-established class of therapy.

Mechanism of Action: VEGF Pathway Inhibition

These drugs work by binding and neutralizing Vascular Endothelial Growth Factor (VEGF), a key protein that drives the formation of new, abnormal blood vessels (angiogenesis) and increases vascular permeability in diseases like cancer and neovascular age-related macular degeneration (nAMD) [3] [4].

The following diagram illustrates this inhibitory pathway.

G VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Angiogenesis Pathological Angiogenesis VEGFR->Angiogenesis Permeability Vascular Hyperpermeability VEGFR->Permeability AntiVEGF Anti-VEGF Drug AntiVEGF->VEGF Binds and Neutralizes Inhibition Angiogenesis & Leakage Inhibition AntiVEGF->Inhibition

Clinical Application and Evolution

While this guide focuses on the mechanistic comparison, it is noteworthy that anti-VEGF therapy is a mature and rapidly evolving field. Second-generation agents like Faricimab (Vabysmo) and high-dose Aflibercept (Eylea HD) have been developed to improve treatment efficacy and durability. Faricimab, for instance, uses a bispecific antibody to simultaneously target both VEGF-A and Angiopoietin-2 (Ang-2), acknowledging the importance of the same pathway modulated by this compound [4]. This highlights a convergent therapeutic strategy through different molecular interventions.

Research Implications and Future Directions

The distinct mechanisms of this compound and anti-VEGF agents suggest different, and potentially complementary, therapeutic roles.

  • Therapeutic Strategy: this compound is a vascular stabilizer, potentially suited for conditions driven by inflammation and endothelial dysfunction. Anti-VEGF agents are primarily anti-angiogenics, best for pathologies dominated by VEGF-driven vessel growth and leakage [1] [4].
  • Combination Potential: The simultaneous targeting of the VEGF pathway (with anti-VEGF) and the Ang-2/Tie2 pathway (with a Tie2 agonist like this compound) represents a promising multimodal strategy. Evidence suggests that combining VEGF inhibition with Tie2 activation can improve efficacy, potentially leading to more durable and broad-spectrum vascular therapies [2] [4].

References

Razuprotafib pharmacokinetics across species validation

Author: Smolecule Technical Support Team. Date: February 2026

Razuprotafib Pharmacokinetic Parameters Across Species

The following table synthesizes data from a mass balance study of subcutaneously injected 14C-razuprotafib [1] [2]. Key findings show that the monkey model most closely predicts human disposition, and significant species differences exist in circulating metabolites.

Parameter Rat Dog Monkey Human
Absorption & Clearance Rapid (in rats, distributes to tissues within 24 h) Rapid Rapid Rapid [1] [2]
Primary Circulating Component Hydrolysis product (m/z 380) This compound (m/z 585) This compound (m/z 585) This compound (m/z 585) [1] [2]
% of Peak Area Radioactivity in Plasma (2h) 49% (m/z 380 metabolite) 58% (parent drug) 99.3% (parent drug) 100% (parent drug) [1] [2]
Blood-to-Plasma Ratio (B:P) Information not explicitly stated for all species Information not explicitly stated for all species Information not explicitly stated for all species 0.36 (indicating greater distribution to plasma) [1]
Recovery of Radioactivity >93% >93% >93% >93% [1] [2]
Primary Route of Excretion >80% in faeces >80% in faeces >80% in faeces >80% in faeces [1] [2]
Time for Majority Recovery 24-48 hours 24-48 hours 24-48 hours 24-48 hours [1] [2]
Key Metabolizing Enzyme CYP2C8 (contributes significantly) CYP2C8 (contributes significantly) CYP2C8 (contributes significantly) CYP2C8 (contributes significantly) [1] [2]
Major Metabolite in Faeces Information not specified Information not specified S-methylated oxidised derivative (m/z 633; >25%) S-methylated oxidised derivative (m/z 633; >25%) [1] [2]
Predictive Value for Human PK Lower predictive value Lower predictive value Best model for human disposition - [1] [2]

Experimental Protocol for Cross-Species Disposition Study

The data in the table above were generated using a standardized radiolabeled study design, which is critical for understanding the drug's journey through the body [1] [2].

  • Compound: 14C-razuprotafib (also known as AKB-9778), a Tie2 activator and VE-PTP inhibitor.
  • Administration: Single subcutaneous injection.
  • Species Studied: Pigmented rats, dogs, monkeys, and humans.
  • Key Measurements:
    • Plasma Pharmacokinetics: Concentration-time profiles for both the parent drug (this compound) and total radioactivity to understand absorption and clearance.
    • Mass Balance: Total recovery of administered radioactivity in excreta (urine and faeces) to determine elimination routes and completeness.
    • Metabolite Profiling: Identification and quantification of this compound and its metabolites in plasma and faeces using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Tissue Distribution: In rats, the distribution of radioactivity to various tissues and organs was assessed over time.
    • Protein Binding & Blood Partitioning: Evaluation of the drug's distribution between blood cells and plasma (B:P ratio).

The Mechanism of Action: VE-PTP Inhibition and Tie2 Activation

This compound works by inhibiting Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). The following diagram illustrates how this mechanism leads to stabilized blood vessels, which is the basis for its therapeutic effects [3] [4].

G InflammatoryStimulus Inflammatory Stimulus VEPTP VE-PTP InflammatoryStimulus->VEPTP Induces Tie2 Tie2 Receptor VEPTP->Tie2 Dephosphorylates Tie2_P Tie2 (Activated/Phosphorylated) Tie2->Tie2_P Phosphorylation BarrierGene Barrier-Stabilizing Genes Tie2_P->BarrierGene Signaling EndothelialBarrier Stabilized Endothelial Barrier BarrierGene->EndothelialBarrier Expression This compound This compound This compound->VEPTP Inhibits

This mechanism is relevant to its pharmacokinetics as the drug's distribution and effects are targeted at the vascular endothelium [3] [4].

Key Insights for Researchers

  • Species Selection is Critical: The data strongly indicate that the monkey is the most relevant non-clinical species for modeling human pharmacokinetics of this compound, whereas lower-order species like rats show significant metabolic differences [1] [2].
  • Focus on CYP2C8: The significant role of CYP2C8 in metabolism suggests that potential drug-drug interactions should be investigated, particularly with known inhibitors or inducers of this enzyme [1] [2].
  • Route of Elimination: The primary faecal excretion suggests elimination may occur via biliary secretion, which is an important consideration for patients with hepatic impairment [1] [2].

References

Razuprotafib metabolite profile comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Profile & Pathway

The oxidative metabolism of Razuprotafib has been characterized in vitro. The major metabolic pathway involves extensive oxidation, primarily mediated by the CYP2C8 enzyme in human liver microsomes [1].

The diagram below illustrates the primary metabolic pathway leading to the major in vivo metabolite:

Razuprotafib_Metabolism This compound This compound Thiophene_Epoxide Thiophene_Epoxide This compound->Thiophene_Epoxide CYP2C8 Epoxidation Thiolactone Thiolactone This compound->Thiolactone CYP2C8 Oxidation Diol Metabolite Diol Metabolite Thiophene_Epoxide->Diol Metabolite Hydrolysis Thiolactone_S_oxide Thiolactone_S_oxide Thiolactone->Thiolactone_S_oxide CYP2C8 Oxidation Precursor_Thiol Precursor_Thiol Thiolactone_S_oxide->Precursor_Thiol Ring Opening MS633 MS633 Precursor_Thiol->MS633 S-methylation (In Vivo)

Key Metabolites and Analytical Data

The following table summarizes the key metabolites identified in the search results. It is important to note that quantitative concentration data (such as AUC or Cmax) for these metabolites in biological fluids are not provided in the available literature.

Metabolite / Compound Description / Proposed Structure Mass (m/z) Key Characteristics / Role
MS633 S-methylated form of the thiol metabolite 633 Major in vivo metabolite in humans and monkeys [1]
Precursor Thiol Ring-opened form of the thiophene S-oxide 619 Direct precursor to MS633; identified in vitro with trapping agents [1]
Thiolactone S-Oxide Oxidized form of the thiophene lactone Not Specified Intermediate in the primary pathway leading to the precursor thiol [1]
Diol Metabolite Result of thiophene epoxide hydrolysis Not Specified Represents an alternative, mono-oxidation pathway [1]

Experimental Protocols for Key Studies

For researchers aiming to replicate or understand the foundational data, here are the methodologies from key studies.

  • In Vitro Metabolic Pathway Identification [1]:

    • System Used: Incubations with Human Liver Microsomes and recombinant CYP2C8 enzyme.
    • Analysis: LC-MS/MS for metabolite profiling and structural elucidation.
    • Trapping Experiment: The nucleophilic trapping agent 3-methoxyphenacyl bromide (MPB) was used to form stable adducts (m/z 767) with reactive thiol intermediates, confirming their structure.
  • In Vivo Preclinical Efficacy Model [2]:

    • Animal Model: Rats subjected to Extracorporeal Circulation (ECC) to model ECMO-induced effects.
    • Treatment: Rats received this compound or a placebo, compared to a sham procedure group.
    • Primary Outcomes: Assessed via intravital microscopy for microcirculatory perfusion and measured the wet-to-dry weight ratio in kidneys to evaluate edema.
    • Biomarker Analysis: Circulating levels of inflammatory markers (TNFα, IL-6, Angiopoietin-2) and tissue mRNA expression were measured.

Clinical Context and Comparative Development

This compound has been investigated in several clinical trials, which provides context for its application and current status [3].

  • Highest Development Phase: Phase 2.
  • Key Investigated Indications: Diabetic Macular Edema, Open-Angle Glaucoma, COVID-19, and Adult Respiratory Distress Syndrome (ARDS) [3].
  • Mechanism of Action: As a VE-PTP inhibitor, it promotes Tie2 receptor phosphorylation, aiming to stabilize the endothelium and reduce vascular hyperpermeability [2].

Knowledge Gaps and Further Research

Based on the available information, the following areas are not yet addressed in the public literature and represent opportunities for further investigation:

  • Direct Comparative Data: A head-to-head metabolite profile comparison against other VE-PTP inhibitors or anti-permeability drugs is not available.
  • Comprehensive Quantitative PK/PD Data: Detailed pharmacokinetic parameters for this compound and its metabolites (e.g., AUC, Cmax, half-life) in humans are not provided in the searched sources.
  • Clinical Correlation of Metabolites: The activity (active or inactive) and potential contribution to the overall efficacy or toxicity of the identified metabolites have not been fully elucidated.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

586.10144808 g/mol

Monoisotopic Mass

586.10144808 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0WAX4UT396

Mechanism of Action

Razuprotafib inhibits [VE-PTP](https://go.drugbank.com/bio_entities/BE0003769) (a negative regulator of Tie2 in diseased blood vessels) by binding and inhibiting the intracellular catalytic domain of VE-PTP that inactivates Tie2. This in turn allows razuprotafib to restore Tie2 activation to allow for enhancement of endothelial function and stabilization of blood vessels. Razuprotafib is being investigated against diabetic vascular complications and acute respiratory distress syndrome (ARDS) in COVID-19.

Dates

Last modified: 04-14-2024
Aerpio Pharmaceuticals: Razuprotafib (AKB-9778) Diabetic Nephropathy
Aerpio Pharmaceuticals: Razuprotafib COVID-19/ARDS

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